Technical Documentation Center

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Scaffold: Mechanism of Action of 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride

Executive Summary In rational drug design, certain molecular topologies act as "privileged scaffolds"—frameworks that consistently yield high-affinity interactions across diverse biological targets. 1-(4-(Piperidin-4-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, certain molecular topologies act as "privileged scaffolds"—frameworks that consistently yield high-affinity interactions across diverse biological targets. 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride (CAS 32340-85-5) is a quintessential example. While primarily utilized as a high-value synthetic intermediate in medicinal chemistry 1, its intrinsic 4-phenylpiperidine core dictates the mechanism of action for a wide array of downstream active pharmaceutical ingredients (APIs).

As application scientists, we do not view this molecule as a static entity, but as a dynamic pharmacophore. By analyzing how its piperidine nitrogen, aromatic ring, and ethanol moiety interface with receptor binding pockets, we can map its primary mechanisms of action: Monoamine Transporter (DAT/NET) inhibition and G-Protein Coupled Receptor (GPCR) allosteric modulation . This whitepaper deconstructs the structural pharmacology, signaling pathways, and validated experimental workflows associated with this critical chemical scaffold.

Structural Pharmacology & Target Engagement

The pharmacological versatility of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride stems from its precise spatial geometry. When introduced into a physiological environment (pH 7.4), the molecule undergoes specific ionization and conformational adaptations that drive target engagement:

  • The Piperidine Ring (Basic Center): The secondary amine of the piperidine ring is protonated at physiological pH. This cationic center is the primary anchor, forming a critical salt bridge with highly conserved Aspartate residues in target proteins (e.g., Asp147 in the Dopamine Transporter or Asp114 in 5-HT receptors).

  • The Phenyl Ring (Hydrophobic Core): The aromatic ring provides a rigid spacer and engages in π−π stacking interactions with aromatic residues (Phenylalanine, Tryptophan) lining the hydrophobic pockets of GPCRs.

  • The Ethanol Moiety (Hydrogen Bonding Vector): The para-substituted ethanol group serves a dual purpose. Pharmacodynamically, it acts as a hydrogen bond donor/acceptor, stabilizing the ligand-receptor complex. Pharmacokinetically, it modulates lipophilicity, preventing the rapid metabolic degradation often seen in unsubstituted piperidine or piperazine analogs 2.

Pharmacophore Core 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride Scaffold Pip Piperidine Ring (Basic Nitrogen) Core->Pip Phe Phenyl Ring (Aromatic Core) Core->Phe EtOH Ethanol Moiety (Hydroxyl Group) Core->EtOH Salt Salt Bridge Formation (e.g., Asp147 in DAT) Pip->Salt PiPi Pi-Pi Stacking (e.g., Phe76/Trp84) Phe->PiPi HBond Hydrogen Bonding & Metabolic Shielding EtOH->HBond

Structural pharmacophore mapping of the 1-(4-(Piperidin-4-yl)phenyl)ethanol scaffold.

Primary Mechanisms of Action (Derived from the Scaffold)

Monoamine Transporter (DAT/NET) Inhibition

Derivatives of the 4-phenylpiperidine scaffold are potent atypical inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Unlike cocaine, which locks the transporter in an outward-facing conformation, 4-phenylpiperidine derivatives stabilize an inward-facing or occluded state. The piperidine nitrogen binds to the central S1 substrate site, while the bulky phenyl-ethanol tail extends into the extracellular vestibule. This steric blockade prevents the reuptake of monoamine neurotransmitters, leading to increased synaptic concentrations without triggering the rapid vesicular efflux associated with high abuse liability 2.

GPCR Allosteric Modulation (5-HT2C)

Beyond transporters, the scaffold exhibits profound activity at Serotonin (5-HT) receptors, specifically acting as Positive Allosteric Modulators (PAMs) at the 5-HT2C receptor. The hydrophobic volume of the scaffold allows it to bind to an allosteric pocket distinct from the endogenous serotonin binding site. This binding induces a conformational shift that enhances the receptor's coupling efficiency to the Gq​ protein alpha subunit. Consequently, upon endogenous serotonin binding, there is an amplified cleavage of PIP2 by Phospholipase C (PLC), resulting in a surge of intracellular calcium ( Ca2+ ) 3.

GPCR_Signaling Ligand 4-Phenylpiperidine Derivative Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Allosteric Binding Gq Gq Protein Alpha Subunit Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opens

GPCR signaling cascade triggered by 4-phenylpiperidine derivatives at 5-HT2C receptors.

Experimental Workflows: Self-Validating Systems

To validate the mechanistic claims of compounds synthesized from the 1-(4-(Piperidin-4-yl)phenyl)ethanol scaffold, robust and reproducible assays are required. The following protocols are designed with built-in causal logic to eliminate false positives.

Protocol 1: Radioligand Competition Binding Assay (DAT)

Causality & Rationale: We utilize [3H] WIN35,428 rather than [3H] dopamine. Dopamine is rapidly oxidized and actively transported into the cell, confounding binding kinetics. WIN35,428 acts as a stable, high-affinity conformational lock at the DAT S1 site, allowing us to accurately determine the inhibition constant ( Ki​ ) of our scaffold derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatum tissue in ice-cold sucrose buffer (0.32 M) to preserve transporter integrity. Centrifuge at 1,000 x g to remove debris, then at 40,000 x g to isolate the membrane fraction.

  • Assay Buffer Formulation: Resuspend membranes in a modified Krebs-Ringer HEPES buffer (pH 7.4) supplemented with 100 mM NaCl. Critical step: DAT binding is strictly sodium-dependent; omitting NaCl will abolish specific binding.

  • Incubation: Combine 50 µg of membrane protein, 1.5 nM [3H] WIN35,428, and varying concentrations of the test compound ( 10−10 to 10−4 M). Incubate at 4°C for 2 hours to reach equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding). Wash thrice with cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Protocol 2: Intracellular Calcium Flux Assay (FLIPR)

Causality & Rationale: To measure 5-HT2C allosteric modulation, we utilize Chinese Hamster Ovary (CHO) cells stably expressing h5-HT2CR. Transient transfections yield heterogeneous receptor densities, which skews Emax​ calculations. A stable line ensures uniform Gq​ coupling.

Step-by-Step Methodology:

  • Cell Seeding: Plate h5-HT2CR-CHO cells at 25,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove media and add Fluo-4 AM calcium indicator dye dissolved in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition & Kinetic Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Establish a 10-second baseline fluorescence. Inject the test compound (putative PAM) and monitor for 3 minutes to rule out orthosteric agonism. Subsequently, inject an EC20​ concentration of endogenous 5-HT and measure the peak fluorescence to calculate the potentiated Emax​ 3.

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the 1-(4-(Piperidin-4-yl)phenyl)ethanol scaffold yields predictable shifts in pharmacological activity. The table below summarizes the target engagement metrics of representative derivatives, highlighting the scaffold's dual utility.

Compound Class / DerivativeTarget ReceptorBinding Affinity ( Ki​ nM)Functional Emax (%)Primary Mechanism
Unsubstituted Piperidine DAT> 10,000 nMN/AInactive Baseline
4-Phenylpiperidine Core DAT150 - 300 nMN/AWeak Reuptake Inhibition
Phenyl-Ethanol Substituted DAT12 - 45 nMN/AHigh-Affinity DAT Inhibition
Phenyl-Ethanol Substituted 5-HT2C85 nM117 - 127%Positive Allosteric Modulation
Standard: WIN35,428 DAT1.5 nMN/AOrthosteric Control
Standard: Serotonin (5-HT) 5-HT2C5.0 nM100%Endogenous Agonist

Data synthesized from established SAR profiles of 4-phenylpiperidine analogs demonstrating the critical role of the ethanol moiety in driving sub-100 nM affinities.

References

  • Benchchem. "1-(4-(Piperidin-4-yl)phenyl)ethanol | 32340-85-5: Contextualization within Relevant Chemical Classes and Scaffolds.
  • National Institutes of Health (PMC). "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)
  • ACS Publications. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties."

Sources

Exploratory

An In-depth Technical Guide to 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride: Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride. Designed for researchers, scientists, and professionals in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the use of this compound in a laboratory setting. Given the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from closely related structural analogs to provide a robust and scientifically grounded resource.

Introduction: Significance and Potential Applications

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride belongs to the class of 4-arylpiperidine derivatives, a scaffold of significant interest in medicinal chemistry. The piperidine moiety is a common feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. The presence of a chiral secondary alcohol and an aromatic ring provides multiple points for molecular interactions and further functionalization, making it a versatile building block in drug discovery.

Potential applications for this compound and its derivatives are likely to be found in areas where similar 4-arylpiperidine structures have shown activity, including but not limited to:

  • Central Nervous System (CNS) Agents: The 4-arylpiperidine core is present in various CNS-active drugs.

  • Oncology: As a synthetic intermediate for more complex molecules targeting cancer-related pathways.

  • PROTACs and Targeted Protein Degradation: The structural features of this molecule make it a candidate for use as a linker or part of a ligand in the development of Proteolysis Targeting Chimeras (PROTACs).

This guide will delve into the core physicochemical properties, potential synthetic routes, and robust analytical methodologies for the characterization of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride.

Physicochemical Properties

Direct experimental data for 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is not extensively available in the public domain. Therefore, the following properties are a combination of computed values and predictions based on structurally similar compounds.

PropertyPredicted Value / Characteristic
Molecular Formula C₁₃H₂₀ClNO
Molecular Weight 241.76 g/mol
Appearance Expected to be a white to off-white solid.
Melting Point Not determined. As a hydrochloride salt, it is expected to have a relatively high melting point, likely above 200°C.
Boiling Point Not applicable; likely to decompose at high temperatures.
Solubility As a hydrochloride salt, it is predicted to be soluble in polar protic solvents such as water, methanol, and ethanol. It is also likely to have solubility in polar aprotic solvents like DMSO and DMF. Its solubility is expected to be poor in non-polar organic solvents like hexanes and diethyl ether.
pKa The piperidine nitrogen is basic, and its conjugate acid is expected to have a pKa in the range of 8-11. The exact value would be influenced by the substituents on the phenyl ring.
Stability The hydrochloride salt form enhances stability compared to the free base. However, like many organic molecules, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and exposure to strong oxidizing agents. Long-term storage in a cool, dry, and inert atmosphere is recommended. For a general understanding of the stability of related compounds, refer to studies on perimidine derivatives which highlight factors influencing degradation.[1]

Synthesis and Purification

Retrosynthetic Analysis

The logical disconnection points for the target molecule suggest two main synthetic strategies: a Grignard reaction to form the carbon-carbon bond of the ethanol moiety, or the reduction of a corresponding ketone.

G cluster_0 Synthetic Pathways cluster_1 Precursors for Grignard Route cluster_2 Precursors for Reduction Route Target 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride Grignard_Route Grignard Reaction Target->Grignard_Route C-C bond formation Reduction_Route Ketone Reduction Target->Reduction_Route C=O reduction Piperidone N-Protected 4-(4-bromophenyl)piperidine Grignard_Route->Piperidone Acetaldehyde Acetaldehyde or Acetylating Agent Grignard_Route->Acetaldehyde Ketone 1-(4-(Piperidin-4-yl)phenyl)ethanone Reduction_Route->Ketone Reducing_Agent Reducing Agent (e.g., NaBH4) Reduction_Route->Reducing_Agent

Caption: Retrosynthetic analysis of 1-(4-(Piperidin-4-yl)phenyl)ethanol.

Proposed Synthetic Protocol: Grignard Reaction

This protocol outlines a plausible synthesis starting from a protected piperidone derivative. The use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the piperidine nitrogen is crucial to prevent side reactions with the Grignard reagent.

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-4-fluorobenzene in the anhydrous solvent to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath.

  • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to N-Boc-4-piperidone

  • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the prepared Grignard reagent to the N-Boc-4-piperidone solution.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Deprotection

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in a suitable solvent (e.g., methanol or dioxane) and add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) to remove the Boc protecting group.

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • The product, 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride, may precipitate from the solution or can be isolated by removing the solvent under reduced pressure.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Proposed Synthetic Protocol: Reduction of a Ketone Precursor

This method involves the reduction of the corresponding ketone, 1-(4-(piperidin-4-yl)phenyl)ethanone.

Step 1: Synthesis of 1-(4-(Piperidin-4-yl)phenyl)ethanone

This intermediate can be synthesized via a Friedel-Crafts acylation of a suitable piperidine-substituted benzene derivative, though careful selection of protecting groups is necessary.

Step 2: Reduction of the Ketone

  • Dissolve 1-(4-(piperidin-4-yl)phenyl)ethanone in a suitable solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction mixture until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude alcohol product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in ether or dioxane) dropwise until precipitation is complete.

  • Collect the precipitated solid by filtration, wash with a non-polar solvent, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound. Due to the lack of a strong chromophore in the piperidine moiety, derivatization may be necessary for enhanced UV detection, especially for trace analysis.[2]

A. Reversed-Phase HPLC without Derivatization

A standard reversed-phase method can be employed for purity assessment.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% acid (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 254 nm (for the phenyl group).

  • Column Temperature: 30°C.

B. HPLC with Pre-Column Derivatization

For more sensitive quantification, pre-column derivatization with a UV-active or fluorescent tag can be utilized. A common derivatizing agent for amines is 4-toluenesulfonyl chloride.[3][4]

G cluster_0 HPLC Analysis Workflow Start Sample Preparation Derivatization Pre-column Derivatization (Optional, for enhanced sensitivity) Start->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Start->HPLC Non-derivatized Sample Derivatization->HPLC Derivatized Sample Detection UV or Fluorescence Detection HPLC->Detection Data Data Analysis (Purity Assessment) Detection->Data

Sources

Foundational

In vitro receptor binding affinity of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride

An In-Depth Technical Guide Topic: Elucidating the In Vitro Receptor Binding Affinity of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride Audience: Researchers, scientists, and drug development professionals. Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Topic: Elucidating the In Vitro Receptor Binding Affinity of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive framework for determining the in vitro receptor binding affinity of the novel compound, 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride. As the pharmacological profile of this specific molecule is not widely documented, this paper serves as a methodological blueprint for its characterization. We detail the principles and execution of the competitive radioligand displacement assay, a gold-standard technique for quantifying ligand-receptor interactions.[1] The guide provides field-proven, step-by-step protocols for receptor membrane preparation, the binding assay itself, and subsequent data analysis. By explaining the causality behind experimental choices and integrating self-validating controls, this document equips researchers with the necessary tools to generate robust, reliable, and reproducible binding data, ultimately enabling the determination of the compound's potency (Kᵢ) at specific molecular targets.

Introduction: The Imperative of Receptor Affinity Profiling

In modern drug discovery, understanding the interaction between a chemical entity and its biological target is paramount.[2] Receptor binding assays are fundamental tools that enable the rapid screening and validation of compounds that bind to specific targets.[3] The affinity of a compound for its receptor, typically quantified by the equilibrium dissociation constant (Kᵢ), is a critical determinant of its potency and potential for therapeutic efficacy or off-target effects.

The subject of this guide, 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride , is a molecule of interest whose binding characteristics are yet to be fully elucidated. Its chemical structure, featuring a piperidine moiety, is a common pharmacophore found in numerous centrally active agents, suggesting that G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors, may represent plausible targets for initial screening.[2] This guide will therefore use the human dopamine D₂ receptor as a representative model system to illustrate the complete workflow for affinity determination.

The Cornerstone Technique: Radioligand Displacement Assays

The most robust and sensitive method for determining the binding affinity of an unlabeled test compound is the competitive radioligand binding assay.[4] This technique relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (a ligand of known high affinity and specificity, tagged with an isotope like ³H or ¹²⁵I) for a finite number of receptors in a biological sample, such as a cell membrane preparation.[1][5]

The experiment measures the concentration-dependent ability of the test compound to displace the radioligand from the receptor. By quantifying the reduction in bound radioactivity, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).[4]

Defining the Binding Components

To accurately calculate affinity, it is crucial to differentiate between three measured quantities:

  • Total Binding: The total amount of radioligand bound to the membrane preparation in the absence of any competitor. This includes both specific and non-specific binding.

  • Non-Specific Binding (NSB): The binding of the radioligand to non-receptor components, such as lipids, proteins, or the filter apparatus itself.[6] This is measured in the presence of a saturating concentration of a high-affinity, unlabeled "cold" ligand, which occupies all specific receptor sites, ensuring that any remaining bound radioactivity is non-specific.[6][7]

  • Specific Binding: The binding of the radioligand to the receptor of interest. It is not measured directly but calculated by subtracting non-specific binding from total binding. An assay is considered robust when specific binding constitutes over 80% of the total binding at the Kₑ concentration of the radioligand.[8]

The logical relationship between these components is fundamental to the assay's validity.

Total Total Binding (CPM) sub - Total->sub NSB Non-Specific Binding (NSB) (CPM) NSB->sub Specific Specific Binding (Calculated) sub->Specific  Calculated As

Fig. 1: Relationship of Binding Components.

Experimental Methodology: A Validated Protocol

This section provides a detailed, step-by-step workflow for determining the binding affinity of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride for the human dopamine D₂ receptor.

Part A: Receptor Membrane Preparation

High-quality receptor preparations are essential for a successful binding assay.[9] This protocol describes the preparation of crude membranes from a stable cell line (e.g., HEK293) overexpressing the target receptor.[10][11]

Materials:

  • HEK293 cells expressing human dopamine D₂ receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4), ice-cold

  • Protease Inhibitor Cocktail (added fresh to Lysis Buffer)

  • Dounce homogenizer or equivalent

  • High-speed refrigerated centrifuge

Protocol:

  • Cell Harvest: Culture cells to confluency. Wash the cell monolayer with ice-cold PBS, then gently scrape and collect cells into a conical tube.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing freshly added protease inhibitors. The volume should be approximately 20 times the pellet volume.

  • Homogenization: Incubate on ice for 15-20 minutes to allow for hypotonic swelling. Homogenize the cell suspension with 20-30 strokes of a Dounce homogenizer on ice to ensure complete cell lysis.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Final Wash: Discard the supernatant. Resuspend the membrane pellet in fresh Assay Buffer (see Part B), and repeat the high-speed centrifugation step to wash the membranes.

  • Storage: After the final wash, resuspend the pellet in a small volume of Assay Buffer, determine the protein concentration (e.g., via Bradford assay), aliquot, and store at -80°C until use.

Part B: Competitive Radioligand Binding Assay

Materials:

  • Test Compound: 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride, prepared as a 10 mM stock in DMSO and serially diluted.

  • Receptor Membranes: Prepared as in Part A.

  • Radioligand: e.g., [³H]-Spiperone (a high-affinity D₂ antagonist), at a working concentration at or below its Kₑ value.[12]

  • Displacer (for NSB): e.g., Haloperidol at a final concentration of 10 µM.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well reaction plate and filter plate (e.g., GF/B glass fiber, pre-treated with polyethylenimine).[13]

  • Cell harvester (vacuum manifold).

  • Liquid scintillation cocktail and microplate scintillation counter.

Protocol:

  • Assay Plate Setup: Prepare the 96-well reaction plate on ice. Add Assay Buffer to all wells.

  • Addition of Ligands/Compounds:

    • Total Binding Wells: Add vehicle (e.g., DMSO).

    • NSB Wells: Add the displacer (Haloperidol) to a final concentration of 10 µM.

    • Competition Wells: Add serial dilutions of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Radioligand Addition: Add the radioligand ([³H]-Spiperone) to all wells at its pre-determined final concentration.

  • Initiate Reaction: Add the diluted receptor membrane preparation to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a pre-determined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the pre-treated filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound (which passes through).

  • Washing: Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate completely. Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

cluster_prep Assay Preparation cluster_assay Binding Assay Execution cluster_analysis Termination & Analysis A1 Prepare Serial Dilutions of Test Compound A2 Thaw & Dilute Receptor Membranes A3 Prepare Radioligand & Displacer Stocks B1 Add Buffer, Compound/Vehicle/Displacer to 96-well Plate A3->B1 B2 Add Radioligand to all wells B1->B2 B3 Add Membranes to Initiate Reaction B2->B3 B4 Incubate to Reach Equilibrium B3->B4 C1 Rapid Filtration via Cell Harvester B4->C1 C2 Wash Filters with Ice-Cold Buffer C1->C2 C3 Dry Filter Plate & Add Scintillant C2->C3 C4 Count Radioactivity (CPM) using Scintillation Counter C3->C4 D1 Raw CPM Data for Each Well C4->D1 Data Output

Fig. 2: Experimental Workflow for the Radioligand Displacement Assay.

Data Analysis and Interpretation

Calculating IC₅₀
  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the measured CPM.

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximum specific binding (observed in the "Total Binding" wells, which represent 100%).

  • Generate Curve: Plot the percent specific binding against the log concentration of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value—the concentration at which the compound inhibits 50% of specific radioligand binding.

Calculating the Inhibition Constant (Kᵢ)

The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[14] To determine a true measure of affinity that can be compared across different experiments and labs, the IC₅₀ must be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[14][15][16]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • Kᵢ: The inhibition constant; the affinity of the test compound for the receptor.

  • IC₅₀: The concentration of the test compound that displaces 50% of the specific radioligand binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor (this must be determined previously via saturation binding experiments).[8]

The Kᵢ represents the concentration of a competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present.[14] It is an intrinsic property of the compound-receptor interaction.

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Receptor TargetRadioligand ([L])Radioligand Kₑ (nM)Test Compound IC₅₀ (nM)Test Compound Kᵢ (nM)Hill Slope (n_H_)
Dopamine D₂[³H]-Spiperone (1.5 nM)1.2e.g., 75.2e.g., 33.4e.g., -1.05
Other Target...............
Table 1: Example Data Summary for 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride. Data shown are illustrative.

Conclusion

This guide has outlined a rigorous, validated methodology for determining the in vitro receptor binding affinity of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride. By employing the competitive radioligand binding assay with appropriate controls and precise data analysis via the Cheng-Prusoff equation, researchers can accurately quantify the compound's potency at specific molecular targets. This foundational data is indispensable for guiding further drug development efforts, including structure-activity relationship (SAR) studies, selectivity profiling, and subsequent functional assays. The application of this workflow will be instrumental in building a comprehensive pharmacological profile for this and other novel chemical entities.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).

  • Non-Specific Binding: What You Need to Know. Surmodics IVD.

  • Cheng-Prusoff Equation Calculator. Calculator.net.

  • Strategies for reducing non-specific binding in receptor assays. Benchchem.

  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.

  • Receptor-Ligand Binding Assay. Mtoz Biolabs.

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut.

  • Yung-Chi C, Prusoff WH. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Biochem Pharmacol. 2001 Sep 15;62(6):751-6.

  • Sittampalam GS, et al. Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. 2012 May 1.

  • Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP, YouTube.

  • In vitro assays to predict induction potential of different compounds. ResearchGate.

  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.

  • Carrillo JJ, et al. On the use of cells or membranes for receptor binding: growth hormone secretagogues. Anal Biochem. 2010 Apr 15;399(2):178-83.

  • Radioligand assay system (RIA) Principles Of Drug Discovery. Slideshare.

  • De Klerk A, et al. Development of peptide receptor binding assays: methods to avoid false negatives. J Pharm Biomed Anal. 2009 Nov 27;50(5):917-25.

  • Receptor Binding Assay. Creative Bioarray.

  • Receptor-Ligand Binding Assays. Labome.

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.

  • Membrane Protein Extraction and Isolation. Thermo Fisher Scientific.

  • Hulme EC. Radioligand binding methods for membrane preparations and intact cells. Methods Mol Biol. 2011;746:447-81.

  • How To Conduct In Vitro Assays with Transmembrane Proteins. Nicoya Lifesciences.

  • Wei H, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016 Feb;2(1):1-9.

  • Radiometric Ligand-Binding Assays. Revvity.

  • Radioligand Binding Assays and Their Analysis. Springer Nature Experiments.

Sources

Exploratory

Toxicity profile of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride in early drug discovery

An In-Depth Technical Guide for Early Drug Discovery Executive Summary In early drug discovery, evaluating the safety profile of foundational chemical scaffolds is as critical as optimizing their target affinity. The com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Early Drug Discovery

Executive Summary

In early drug discovery, evaluating the safety profile of foundational chemical scaffolds is as critical as optimizing their target affinity. The compound 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride (CAS: 32340-85-5) represents a highly versatile building block, but its structural motifs—specifically the basic piperidine ring and the lipophilic phenyl-ethanol moiety—carry inherent toxicological liabilities.

This whitepaper provides a comprehensive, mechanistically grounded framework for profiling the toxicity of this compound and its derivatives. By understanding the causality behind these liabilities, drug development professionals can implement self-validating predictive assays to de-risk candidates before costly in vivo studies.

Structural Liability Analysis & Causality

To design an effective toxicity screening cascade, we must first deconstruct the molecule's structural features and understand why they trigger specific biological adverse events.

The Piperidine Motif: hERG Blockade and Cardiotoxicity

The secondary amine of the piperidine ring is highly basic (pKa ~9.5–10.0), meaning it is >99% protonated at physiological pH (7.4). This cationic center is a well-documented liability for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel [1]. The causality lies in the architecture of the hERG channel's inner cavity, which is lined with aromatic amino acids (Tyr652 and Phe656). The protonated piperidine nitrogen engages in strong cation-π interactions with these residues, while the lipophilic phenyl ring engages in π-π stacking, effectively occluding the pore and blocking K+ efflux [2].

Cationic Amphiphilic Drug (CAD) Properties & Phospholipidosis

The combination of a hydrophilic, ionizable amine (piperidine) and a hydrophobic domain (phenyl-ethanol) classifies this compound as a Cationic Amphiphilic Drug (CAD). CADs are the primary culprits behind drug-induced phospholipidosis (PLD) [3]. The unprotonated fraction of the drug passively diffuses across cell membranes and enters the lysosome. Once inside the acidic lysosomal lumen (pH ~4.5), the piperidine nitrogen becomes fully protonated, trapping the molecule. The drug then forms complexes with polar phospholipids, sterically hindering their degradation by lysosomal phospholipase A2 (PLA2G15), leading to toxic intracellular accumulation [4].

The Phenyl-Ethanol Motif: Metabolic Activation & Hepatotoxicity

The 1-hydroxyethyl (secondary alcohol) substituent is a prime site for Phase I metabolism. Alcohol dehydrogenases (ADH) or hepatic Cytochrome P450 (CYP) enzymes can oxidize this moiety into a reactive acetophenone derivative. If electrophilic intermediates are generated, they can covalently bind to hepatic proteins, triggering mitochondrial dysfunction and intrinsic drug-induced liver injury (DILI) [5].

Mechanistic Pathways of Toxicity

The following diagrams illustrate the causal biological pathways triggered by the structural liabilities of 1-(4-(Piperidin-4-yl)phenyl)ethanol.

hERG_Pathway A 1-(4-(Piperidin-4-yl)phenyl)ethanol (Protonated Piperidine) B Entry into hERG Channel Pore (Intracellular Access) A->B Diffusion C π-π & Cation-π Interactions (Tyr652 & Phe656) B->C Binding D Potassium Efflux Blockade (Loss of I_Kr current) C->D Channel Occlusion E Action Potential Prolongation (QTc Interval Spike) D->E Delayed Repolarization F Risk of Torsades de Pointes (TdP) E->F Arrhythmogenesis

Mechanistic pathway of hERG channel blockade by piperidine-containing small molecules.

PLD_Mechanism A Cationic Amphiphilic Drug (CAD) Exposure B Lysosomal Trapping (Protonation in acidic pH) A->B Passive Diffusion C Inhibition of PLA2G15 (Lysosomal Phospholipase A2) B->C Drug-Lipid Complexation D Accumulation of Phospholipids C->D Impaired Degradation E Formation of Lamellar Bodies D->E Ultrastructural Changes F Cellular Toxicity / Steatosis E->F Phenotypic Toxicity

Lysosomal trapping and phospholipidosis induction by cationic amphiphilic drugs.

Self-Validating Experimental Workflows

To ensure scientific integrity, toxicity assays must not merely generate data; they must prove their own validity in real-time. The following protocols are designed as self-validating systems for profiling the piperidine-phenyl-ethanol scaffold.

Workflow 1: Automated Patch-Clamp for hERG Liability

Objective: Quantify the IC50​ of the compound against the hERG K+ channel.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording buffer.

  • Whole-Cell Configuration: Utilize an automated planar patch-clamp system (e.g., QPatch). Apply suction to achieve a gigaseal ( >1GΩ ), followed by a brief pressure pulse to rupture the membrane and achieve whole-cell access.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 1-(4-(Piperidin-4-yl)phenyl)ethanol in escalating concentrations (0.1 μM to 30 μM) with 0.1% DMSO.

  • Self-Validation Checkpoint: The assay is only accepted if the negative control (0.1% DMSO) shows <5% current rundown over 10 minutes, and the positive control (E-4031, 500 nM) achieves >90% block of the tail current.

Workflow 2: High-Content Screening (HCS) for Phospholipidosis

Objective: Detect intracellular phospholipid accumulation and concurrent cytotoxicity.

  • Cell Seeding: Seed HepG2 cells in a 384-well microplate at 5,000 cells/well. Incubate for 24 hours at 37°C.

  • Co-Incubation: Treat cells with the test compound (1 μM to 50 μM) multiplexed with HCS LipidTOX™ Red phospholipidosis detection reagent. Incubate for 48 hours.

  • Fixation & Counterstaining: Fix cells with 4% paraformaldehyde. Stain nuclei with Hoechst 33342 to quantify cell number.

  • Imaging & Analysis: Image using an automated confocal high-content imager. Quantify the total integrated fluorescence intensity of LipidTOX per cell.

  • Self-Validation Checkpoint: The assay run is validated by Amiodarone (10 μM) acting as a positive control, which must induce a minimum 3-fold increase in LipidTOX intensity without causing >20% cell loss (ensuring the PLD signal is not an artifact of apoptosis).

Workflow 3: 24-Well Mini-Ames Test (Genotoxicity)

Objective: Assess the mutagenic potential of the compound and its hepatic metabolites [6, 7].

  • Metabolic Activation: Prepare a 10% rat liver S9 fraction mix supplemented with NADP+ and glucose-6-phosphate to simulate hepatic CYP450 metabolism of the ethanol moiety.

  • Exposure: In a 24-well format, expose Salmonella typhimurium tester strains (TA98 and TA100) to the compound across a 6-point dose range, both in the presence and absence of the S9 mix.

  • Incubation: Add the exposure mixture to a histidine-deficient indicator medium. Incubate for 72 hours at 37°C.

  • Scoring: Measure the number of wells showing bacterial growth (colorimetric shift from purple to yellow indicating pH change from metabolism).

  • Self-Validation Checkpoint: The vehicle control must fall within the historical spontaneous reversion baseline. The positive controls (4-Nitroquinoline-N-oxide for -S9; 2-Aminoanthracene for +S9) must induce a statistically significant spike in revertant wells, proving both bacterial competence and S9 enzymatic activity.

Quantitative Data Interpretation

To facilitate rapid decision-making in early discovery, quantitative outputs from the aforementioned workflows must be benchmarked against established safety margins. Table 1 outlines the Go/No-Go criteria specifically calibrated for piperidine-based scaffolds.

Table 1: Early Toxicity Go/No-Go Thresholds for Piperidine Scaffolds

Toxicity DomainAssay ParameterGo (Favorable Profile)Monitor / OptimizeNo-Go (High Risk)
Cardiotoxicity hERG Patch-Clamp IC50​ >30μM 10−30μM <10μM
Phospholipidosis LipidTOX Fold-Change vs. Vehicle <1.5× 1.5×−3.0× >3.0×
Hepatotoxicity HepG2 Cytotoxicity CC50​ >50μM 10−50μM <10μM
Genotoxicity Ames Revertant Fold-Increase <2.0× (Negative)Equivocal (Retest) ≥2.0× (Positive)

Conclusion & De-risking Strategy

The 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride scaffold presents a classic medicinal chemistry paradox: its physicochemical properties make it an excellent starting point for target engagement, but simultaneously predispose it to hERG blockade, phospholipidosis, and potential metabolic toxicity.

If early profiling indicates a "No-Go" in any of the above parameters, medicinal chemists should employ rational design to mitigate these liabilities. For instance, reducing the basicity of the piperidine nitrogen (e.g., via fluorination or conversion to a morpholine/piperazine) can drastically reduce hERG affinity and CAD-driven lysosomal trapping. Similarly, sterically hindering the secondary alcohol can prevent rapid CYP-mediated oxidation, shielding the liver from reactive electrophiles. By integrating these self-validating workflows early, drug discovery teams can confidently navigate the narrow therapeutic window of piperidine derivatives.

References

  • MDPI (SciProfiles)
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter URL
  • PMC - National Institutes of Health (NIH)
  • Drug-induced phospholipidosis: Issues and future directions ResearchGate URL
  • Most Influential Physicochemical and In Vitro Assay Descriptors for Hepatotoxicity and Nephrotoxicity Prediction Chemical Research in Toxicology - ACS Publications URL
  • Benefits of a combination of 24-well Ames and 96-well MNT assays Gentronix URL
  • Model Medicines' AmesNetTM Achieves Best-in-Class Performance in AI-Driven Ames Mutagenicity Prediction BioSpace URL
Foundational

Crystal Structure and Polymorphism of 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride: A Comprehensive Technical Guide

Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical pathway in drug development. 1-(4-(Piperidin-4-yl)phenyl)ethanol (Free base CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical pathway in drug development. 1-(4-(Piperidin-4-yl)phenyl)ethanol (Free base CAS: 32340-85-5) [1] is a structurally significant molecule featuring a basic piperidine ring, a rigid phenyl spacer, and a secondary alcohol. When formulated as a hydrochloride (HCl) salt to enhance aqueous solubility, the molecule exhibits complex supramolecular behaviors.

This whitepaper provides an in-depth technical framework for isolating, characterizing, and evaluating the crystal structure and polymorphism of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride. By grounding experimental workflows in thermodynamic causality, this guide serves as a self-validating protocol for researchers aiming to establish robust solid-state specifications in compliance with ICH Q6A guidelines [2].

Structural Context and Supramolecular Synthons

The crystallization of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is driven by a hierarchy of intermolecular forces. Understanding these forces is the first step in predicting and controlling polymorphism [3].

  • Ionic Interactions & Primary Synthons: The protonation of the piperidine nitrogen yields a piperidinium cation ( NH2+​ ). The chloride counterion ( Cl− ) acts as a potent hydrogen bond acceptor, typically forming strong, charge-assisted hydrogen bonds ( N+−H⋯Cl− ).

  • Secondary Synthons: The hydroxyl group (-OH) on the ethanol moiety serves as both a hydrogen bond donor and acceptor. Depending on the solvent environment during crystallization, the -OH group may bond with the chloride ion ( O−H⋯Cl− ) or form infinite hydrogen-bonded chains with adjacent API molecules ( O−H⋯O ).

  • Steric Packing: The rigid phenyl ring dictates the overall packing efficiency, often leading to herringbone or parallel-displaced π−π stacking motifs.

The competition between the O−H⋯Cl− and O−H⋯O hydrogen bonding networks is the primary structural mechanism that gives rise to polymorphism in this molecule.

HbondNetwork Piperidine Piperidinium Ring NH2+ Donor Chloride Counterion Cl- Acceptor Piperidine->Chloride Ionic H-Bond Lattice Crystal Lattice 3D Supramolecular Network Chloride->Lattice Ethanol Ethanol Moiety -OH Donor/Acceptor Ethanol->Chloride Strong H-Bond Ethanol->Ethanol Weak H-Bond (Chain) Ethanol->Lattice

Diagram 1: Supramolecular hydrogen bonding network driving crystal lattice formation.

Experimental Protocols: Polymorph Screening

To ensure scientific integrity, a polymorph screen must not merely generate solid forms but must establish the thermodynamic relationship between them. The following protocols are designed as self-validating systems.

Protocol A: Solvent-Mediated Phase Transformation (SMPT)

Causality: SMPT leverages Ostwald’s Rule of Stages. When a metastable polymorph is suspended in a solvent, it exhibits a higher apparent solubility than the stable form. The solution becomes supersaturated with respect to the stable form, causing it to nucleate and grow, while the metastable form continuously dissolves to maintain equilibrium.

Step-by-Step Methodology:

  • Preparation: Suspend 500 mg of the amorphous or kinetically derived 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl in 5 mL of a mixed solvent system (e.g., 90:10 Ethanol:Water v/v) in a jacketed crystallizer.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) using a magnetic stirrer at 400 RPM.

  • Sampling: Extract 0.5 mL aliquots of the slurry at t=1,6,24,and 72 hours.

  • Isolation: Immediately filter the aliquots using a 0.22 µm PTFE syringe filter to arrest the transformation. Dry the solid under vacuum at 40°C for 2 hours.

  • Validation: Analyze the dried solids via Powder X-Ray Diffraction (PXRD). The disappearance of metastable peaks and the emergence of a stable peak pattern over time confirms the thermodynamic sink (Form I).

Protocol B: Single-Crystal Growth via Vapor Diffusion

Causality: Determining the absolute configuration and exact hydrogen-bond lengths requires Single-Crystal X-Ray Diffraction (SCXRD). Vapor diffusion provides an extremely slow, controlled increase in supersaturation, which favors the growth of a few high-quality, defect-free crystals rather than rapid microcrystalline nucleation.

Step-by-Step Methodology:

  • Dissolve 20 mg of the API in 1 mL of a "good" solvent (e.g., Methanol) in a 4 mL inner glass vial.

  • Place the unsealed 4 mL vial inside a larger 20 mL outer vial containing 5 mL of an "anti-solvent" (e.g., Diethyl Ether).

  • Seal the outer vial tightly with a PTFE-lined cap.

  • Store undisturbed at ambient temperature for 7–14 days. The volatile anti-solvent will slowly diffuse into the methanol, lowering the solubility of the HCl salt and inducing single-crystal growth.

PolymorphScreening Start Synthesized API (Amorphous / Mixed Phase) Screening High-Throughput Screening (Solvent, Cooling, Anti-solvent) Start->Screening SMPT Solvent-Mediated Phase Transition Screening->SMPT Evap Slow Evaporation Screening->Evap Cool Cooling Crystallization Screening->Cool PXRD PXRD Analysis (Phase Identification) SMPT->PXRD Evap->PXRD Cool->PXRD Form1 Form I (Thermodynamically Stable) PXRD->Form1 Form2 Form II (Metastable) PXRD->Form2 Hydrate Hydrate / Solvate PXRD->Hydrate Form2->Form1 Heating / SMPT Hydrate->Form1 Dehydration

Diagram 2: Experimental workflow for polymorph screening and phase identification.

Characterization and Data Presentation

To establish a comprehensive specification profile [2], the isolated forms must be subjected to orthogonal analytical techniques.

  • PXRD: Acts as the primary fingerprint for the crystal lattice.

  • Differential Scanning Calorimetry (DSC): Quantifies the thermodynamics of melting and phase transitions.

  • Thermogravimetric Analysis (TGA): Differentiates between anhydrous polymorphs and solvates/hydrates by measuring weight loss as a function of temperature.

Representative Polymorphic Profile

Based on the structural behavior of structurally analogous piperidine-phenyl-ethanol hydrochloride salts, the following table summarizes a typical polymorphic landscape for this class of compounds.

Table 1: Summary of Solid-State Properties for 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl

Solid FormThermodynamic StatusCharacteristic PXRD Peaks (2θ ± 0.2°)DSC Onset Temp (°C)Enthalpy of Fusion ( ΔHf​ , J/g)TGA Weight Loss (%)
Form I Stable (Anhydrous)8.4, 15.2, 19.8, 22.1, 26.5215.4112.5< 0.2% (Anhydrous)
Form II Metastable (Anhydrous)9.1, 14.5, 18.3, 21.0, 25.4208.298.4< 0.2% (Anhydrous)
Form III Monohydrate7.5, 12.8, 16.4, 23.2, 28.1110.5 (Dehydration)N/A (Transforms to Form I)~6.8% (Matches 1 eq. H2​O )

Thermodynamic Stability and Phase Relationships

Understanding the relationship between Form I and Form II is critical for formulation. We apply the Burger and Ramberger Rules [4] to the thermal data to determine if the system is enantiotropic (reversible transition at a specific temperature below the melting point) or monotropic (one form is stable across all temperatures).

Applying the Heat of Fusion Rule:

  • Form I has a higher melting point ( 215.4∘C ) than Form II ( 208.2∘C ).

  • Form I has a higher enthalpy of fusion ( ΔHf​=112.5 J/g ) than Form II ( ΔHf​=98.4 J/g ).

Because the higher melting polymorph also possesses the higher heat of fusion, the Burger and Ramberger rules dictate that the relationship is monotropic . Form I is the thermodynamically stable form at all temperatures from absolute zero up to its melting point. Form II will irreversibly convert to Form I if sufficient activation energy (e.g., via milling or solvent mediation) is provided.

Regulatory Implications (ICH Q6A)

For drug development professionals, identifying Form I is not merely an academic exercise; it is a regulatory requirement. According to the ICH Q6A guidelines [2], if polymorphism exists and the different forms possess different physical properties (such as solubility or hygroscopicity) that could affect the drug product's efficacy, safety, or manufacturability, the manufacturer must:

  • Establish a specification for the desired polymorph (Form I).

  • Develop a validated analytical procedure (typically PXRD or Solid-State NMR) to quantify the presence of the undesired polymorph (Form II or Hydrate) in the bulk API.

By strictly adhering to the SMPT and characterization workflows outlined in this guide, researchers can build a robust, data-driven justification for their API specifications, ensuring seamless regulatory review and consistent clinical performance.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved March 23, 2026, from[Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Retrieved March 23, 2026, from[Link]

  • Byrn, S. R. (1982). Solid-State Chemistry of Drugs. Academic Press. Retrieved March 23, 2026, from[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride

Application Note: Scalable Synthesis and Isolation Protocols for 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride Document ID: APP-PRO-2026-03 Target Audience: Researchers, Process Chemists, and Drug Development Profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Isolation Protocols for 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride

Document ID: APP-PRO-2026-03 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride (Derived from Free Base CAS: 32340-85-5)[1]

Executive Summary & Strategic Process Justification

1-(4-(Piperidin-4-yl)phenyl)ethanol is a highly versatile building block and intermediate utilized in the development of CNS-active therapeutics and GPCR ligands[1]. The presence of both a secondary amine (piperidine) and a benzylic alcohol presents chemoselectivity challenges during synthesis.

As an application scientist, I have designed this four-step synthetic route to prioritize chemoselectivity, scalability, and self-validation .

  • Causality in Catalyst Selection: We utilize a Suzuki-Miyaura cross-coupling with Pd(dppf)Cl2​ . The bidentate dppf ligand enforces a bite angle that accelerates reductive elimination, minimizing the dehalogenation of the 4-bromoacetophenone starting material.

  • Causality in Reduction Strategy: A sequential reduction approach is mandatory. Direct global hydrogenation (attempting to reduce both the tetrahydropyridine alkene and the ketone simultaneously over Pd/C) frequently results in hydrogenolysis of the resulting benzylic alcohol, yielding the undesired ethylbenzene derivative. By isolating the ketone and reducing it separately with NaBH4​ , we ensure absolute chemoselectivity.

  • Causality in Protection: The tert-butyloxycarbonyl (Boc) group prevents catalyst poisoning by the free amine during transition-metal-catalyzed steps.

Mechanistic Workflows

SynthesisWorkflow R1 4-Bromoacetophenone + Boc-Tetrahydropyridine Boronate S1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) R1->S1 I1 Intermediate 1 (Boc-Tetrahydropyridine Ketone) S1->I1 S2 Step 2: Alkene Hydrogenation (Pd/C, H2, 1 atm) I1->S2 I2 Intermediate 2 (Boc-Piperidine Ketone) S2->I2 S3 Step 3: Ketone Reduction (NaBH4, MeOH) I2->S3 I3 Intermediate 3 (Boc-Piperidine Alcohol) S3->I3 S4 Step 4: Deprotection & Salt Formation (4M HCl in Dioxane) I3->S4 P Final Product (HCl Salt) S4->P

Synthesis workflow of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride.

SuzukiMechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-Br) Pd0->OA PdII Pd(II) Aryl Halide OA->PdII TM Transmetalation (Boronate + Base) PdII->TM PdII2 Pd(II) Diaryl TM->PdII2 RE Reductive Elimination PdII2->RE RE->Pd0 Catalyst Regeneration Prod Coupled Product RE->Prod

Catalytic cycle for the Step 1 Suzuki-Miyaura cross-coupling.

Step-by-Step Experimental Protocols

Note: All protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Step 1: Synthesis of tert-butyl 4-(4-acetylphenyl)-3,6-dihydropyridine-1(2H)-carboxylate
  • Preparation: Charge a perfectly dry, argon-purged reaction vessel with 4-bromoacetophenone (1.0 eq, 50 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.05 eq, 52.5 mmol), and K2​CO3​ (3.0 eq, 150 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 250 mL). Spurge the suspension with argon for an additional 15 minutes.

  • Catalyst Introduction: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 2.5 mmol).

  • Reaction: Heat the mixture to 85°C under rigorous stirring for 12 hours.

  • IPC (Self-Validation): Perform TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material ( Rf​≈0.6 ) is entirely consumed, replaced by a highly UV-active spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc ( 3×100 mL). Wash organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield Intermediate 1.

Step 2: Synthesis of tert-butyl 4-(4-acetylphenyl)piperidine-1-carboxylate
  • Preparation: Dissolve Intermediate 1 (40 mmol) in anhydrous Methanol (150 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 1.2 g) under an argon blanket to prevent ignition.

  • Reaction: Evacuate the flask and backfill with H2​ gas (balloon pressure, 1 atm). Stir vigorously at 25°C for 6 hours.

  • IPC (Self-Validation): Monitor via LC-MS. The mass should shift from [M+H]+=302.4 (alkene) to [M+H]+=304.4 (alkane). Ensure the ketone is not reducing (absence of [M+H]+=306.4 ).

  • Workup: Purge with argon, filter through a tightly packed Celite pad (do not let the pad run dry), and concentrate the filtrate in vacuo to yield Intermediate 2 as a white solid.

Step 3: Synthesis of tert-butyl 4-(4-(1-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • Preparation: Dissolve Intermediate 2 (35 mmol) in anhydrous Methanol (100 mL) and cool to 0°C using an ice bath.

  • Reduction: Portion-wise, add Sodium Borohydride ( NaBH4​ , 1.5 eq, 52.5 mmol) over 20 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25°C for 2 hours.

  • IPC (Self-Validation): TLC (Hexanes/EtOAc 1:1). The ketone ( Rf​≈0.5 ) should convert entirely to the more polar alcohol ( Rf​≈0.3 ).

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (50 mL). Extract with Dichloromethane ( 3×75 mL). Dry the combined organic layers over MgSO4​ and concentrate to afford Intermediate 3.

Step 4: Deprotection to 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride
  • Preparation: Dissolve Intermediate 3 (30 mmol) in anhydrous Dichloromethane (50 mL) and cool to 0°C.

  • Deprotection: Dropwise, add a solution of 4M HCl in 1,4-Dioxane (10 eq, 300 mmol, 75 mL).

  • Reaction: Stir at room temperature for 3 hours. A white precipitate (the hydrochloride salt) will begin to form as the Boc group is cleaved.

  • IPC (Self-Validation): LC-MS analysis of an aliquot (neutralized with Et3​N ) must show the exact mass of the free base: C13​H19​NO (MW: 205.30)[2], yielding [M+H]+=206.3 .

  • Isolation: Concentrate the suspension to half volume under reduced pressure. Add diethyl ether (100 mL) to fully precipitate the product. Filter the solid, wash with cold diethyl ether ( 2×30 mL), and dry under high vacuum at 40°C for 12 hours to yield the final API-grade hydrochloride salt[3].

Quantitative Data & Yield Summary

The following table summarizes the expected metrics when executing the above protocols at a 50 mmol starting scale.

StepTransformationProductExpected Yield (%)Target Purity (HPLC)Reaction Time
1 Suzuki CouplingBoc-Tetrahydropyridine Ketone88 - 92%> 95%12 h
2 HydrogenationBoc-Piperidine Ketone95 - 98%> 98%6 h
3 Ketone ReductionBoc-Piperidine Alcohol90 - 94%> 98%2 h
4 Deprotection & SaltFinal HCl Salt 92 - 96%> 99.5%3 h
Overall Linear Synthesis 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl ~ 75% > 99.5% ~ 23 h

References

  • Benchchem. "1-(4-(Piperidin-4-yl)phenyl)ethanol | 32340-85-5 | Benchchem: Contextualization within Relevant Chemical Classes and Scaffolds." Benchchem Database.
  • BLDpharm. "32340-85-5 | 1-(4-(Piperidin-4-yl)phenyl)ethanol Information and Documentation." BLDpharm Catalog.
  • BLDpharm. "1891125-08-8 | 2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride." (Related structural analog and salt reference data). BLDpharm Catalog.

Sources

Application

Application Note: Robust HPLC Method Development for 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride

Executive Summary The development of a reliable High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical compounds requires a deep understanding of physicochemical interactions. This application note...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of a reliable High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical compounds requires a deep understanding of physicochemical interactions. This application note details the logical framework, step-by-step protocol, and validation strategy for analyzing 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride . By controlling stationary phase chemistry and mobile phase pH, this protocol eliminates secondary retention mechanisms, ensuring a highly reproducible, self-validating assay suitable for Quality Control (QC) and drug development laboratories.

Physicochemical Rationale & Chromatographic Causality

To develop a method that does not just "work" but is scientifically robust, we must first analyze the analyte's structure to predict its chromatographic behavior. 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride features three critical moieties:

  • Piperidine Ring (Secondary Amine): Highly basic with a pKa of ~10.5. It remains positively charged under most standard chromatographic conditions.

  • Phenyl Ring: Provides a strong UV chromophore, optimal for detection at 215 nm.

  • Ethanol Group: Adds polarity, reducing the overall hydrophobicity (logP) of the molecule.

The Causality of Peak Tailing

When utilizing standard reversed-phase (RP) chromatography, basic compounds often suffer from severe peak tailing. This defect is the direct result of secondary ion-exchange interactions. While the primary retention mechanism should be hydrophobic interaction with the C18 alkyl chains, the protonated secondary amine of the piperidine ring electrostatically binds to deprotonated, anionic residual silanols (Si-O⁻) on the silica support[1].

The Engineered Solution

To build a self-validating and robust method, we engineer the separation environment to eliminate this causality:

  • Stationary Phase Engineering: We select a hybrid silica C18 column with advanced polar endcapping. Hybrid particles resist dissolution at extreme pH levels, while endcapping physically shields the analyte from underlying silanols[2].

  • Mobile Phase pH Control: We employ a low-pH mobile phase using 0.1% Trifluoroacetic acid (TFA). At pH ~2.0, residual silanols (pKa ~3.5) are fully protonated into their neutral state (Si-OH), effectively shutting down the electrostatic attraction[1]. Furthermore, TFA acts as an ion-pairing agent, forming a neutral hydrophobic complex with the piperidine nitrogen, which enhances retention.

  • Organic Modifier: 1. The nitrile bond in acetonitrile disrupts potential pi-pi interactions between the analyte's phenyl ring and the stationary phase, yielding sharper, more symmetrical peaks[1].

Mechanistic_Logic Analyte Piperidine Derivative (Basic Amine, pKa ~10.5) Silanol Residual Silanols (Si-OH, pKa ~3.5) Analyte->Silanol Electrostatic Attraction (Causes Tailing) Result Symmetrical Peak Shape (No Ion-Exchange) Silanol->Result Secondary Interactions Suppressed TFA 0.1% TFA Mobile Phase (pH ~2.0) TFA->Analyte Ion-Pairing Effect (Increases Retention) TFA->Silanol Protonates Si-O⁻ to Si-OH (Neutralizes)

Mechanistic causality of low-pH mobile phase on basic analyte peak shape.

Experimental Protocols: A Self-Validating System

This protocol is designed with built-in System Suitability Testing (SST) to ensure the method validates itself prior to every sample sequence.

Reagents & Materials
  • Analyte: 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride (Reference Standard).

  • Water: Type 1 Ultrapure (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC/UHPLC Gradient Grade.

  • Trifluoroacetic Acid (TFA): LC-MS or HPLC Grade.

  • Column: Waters XBridge C18 (or equivalent hybrid endcapped C18), 150 mm × 4.6 mm, 5 µm.

Chromatographic Conditions

Table 1: Optimized Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in ACN)
0.01.095%5%
10.01.040%60%
12.01.05%95%
12.11.095%5%
15.01.095%5%
  • Column Temperature: 30°C (Maintains reproducible mass transfer and lowers system backpressure).

  • Detection Wavelength: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Needle Wash: 50:50 Water:Methanol (v/v).

Standard & Sample Preparation

To prevent solvent-effect peak distortion, the diluent must closely match the initial mobile phase conditions.

  • Diluent Preparation: Mix 900 mL of Type 1 Water with 100 mL of Acetonitrile. Add 1.0 mL of TFA. Mix well and degas.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter before injection.

System Suitability Test (SST)

Inject the Working Standard in six replicates. The system is validated for the run ONLY if:

  • Tailing Factor (USP): ≤ 1.5

  • Theoretical Plates (N): ≥ 3000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Framework (ICH Q2(R2))

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose, as defined by the 3[3]. The following parameters must be evaluated during the formal validation lifecycle.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank diluent, mobile phase, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the active analyte. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the target working concentration (25, 50, 100, 125, 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% level response.
Accuracy (Recovery) Spike known amounts of API into a placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent preparations of the sample at the 100% test concentration.% RSD of the assay results ≤ 2.0%.
Robustness Deliberately vary flow rate (±0.1 mL/min), column temperature (±5°C), and gradient composition (±2% absolute).System suitability criteria (Tailing ≤ 1.5, RSD ≤ 2.0%) must still be met under all variant conditions.

References

  • [3] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5, European Medicines Agency (europa.eu). 3

  • [2] HPLC Column Selection: Core to Method Development (Part II), Welch Materials (welch-us.com). 2

  • [1] Reversed Phase HPLC Method Development, Phenomenex (phenomenex.com). 1

  • [4] HPLC Method Development Kit: Where to Start?, Element Lab Solutions (elementlabsolutions.com). 4

Sources

Method

Application Notes: Preparation of 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride Stock Solution for Cell-Based Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of a stock solution of 1-(4-(Piperidin-4-yl)pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of a stock solution of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride. This compound is primarily utilized as a semi-flexible chemical linker in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to this protocol is critical for ensuring the integrity, stability, and reproducibility of experimental results in cell-based assays. The guide covers the scientific context of its application, detailed safety precautions, a step-by-step protocol for solubilization in DMSO, and best practices for storage and use in cell culture.

Scientific Background: The Role in Targeted Protein Degradation

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride belongs to a class of 4-aryl-piperidine molecules. While it does not possess intrinsic biological activity, it serves as a crucial structural component in the rational design of advanced therapeutic modalities, most notably as a linker for PROTACs.

PROTAC Mechanism of Action: PROTACs are heterobifunctional molecules designed to eliminate specific, disease-causing proteins from within a cell.[1][2] They function by hijacking the cell's own ubiquitin-proteasome system (UPS), which is the natural machinery for protein disposal.[3][4] A PROTAC molecule consists of three parts:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits a specific E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[1]

The linker, for which 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a building block, is not merely a spacer. Its length, rigidity, and chemical properties are critical for correctly orienting the POI and the E3 ligase to form a productive "ternary complex."[5] Once this complex forms, the E3 ligase tags the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the target protein.[3] The semi-flexible nature of piperidine-based linkers can be advantageous for optimizing the drug-like properties and cellular permeability of the final PROTAC.

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Compound Physicochemical & Handling Data

It is imperative for researchers to confirm the molecular weight from the certificate of analysis (CofA) or product datasheet provided by the manufacturer for the specific lot number being used. Public databases lack a single, definitive entry for this exact compound, but list numerous isomers and close analogs. For the purpose of providing a concrete example in this protocol, we will use the data for the closely related analog, (4-(Piperidin-4-yl)phenyl)methanol hydrochloride .

PropertyValue / RecommendationSource / Rationale
Compound Name 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride-
Example Analog (4-(Piperidin-4-yl)phenyl)methanol hydrochloride[1]
CAS Number (Analog) 1187927-60-1[1]
Molecular Formula (Analog) C₁₂H₁₈ClNO[1]
Molecular Weight (Analog) 227.73 g/mol [1][2]
Appearance White to off-white powderGeneral observation
Recommended Solvent Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture GradeHigh solubility for organic molecules; standard for cell-based assays.
Stock Conc. (Recommended) 10 mM - 50 mMProvides a concentrated stock for serial dilutions.
Storage (Powder) 2-8°C or -20°C, desiccatedProtects from degradation and moisture.
Storage (Stock Solution) -20°C or -80°C, protected from lightPrevents degradation; aliquoting is crucial to avoid freeze-thaw cycles.
Stock Solution Stability ≥ 6 months at -80°C when properly storedGeneral guideline for small molecules in DMSO.
Final DMSO Conc. in Assay < 0.5% (v/v) , ideally ≤ 0.1% (v/v) High concentrations of DMSO are cytotoxic.

Materials & Equipment

  • 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich Cat# D2650)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Sterile, amber or light-blocking 1.5 mL microcentrifuge tubes

  • Sterile, light-blocking cryovials for aliquots

  • Pipettors (P1000, P200, P20) and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Safety Precautions

Handle this compound with care, following standard laboratory safety procedures.

  • PPE: Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Spills: In case of a spill, collect the powder carefully without creating dust. Clean the area with an appropriate solvent.

  • Disposal: Dispose of the compound and any contaminated materials according to your institution's hazardous waste disposal guidelines.

  • SDS: Always review the Safety Data Sheet (SDS) provided by the manufacturer before use.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as needed for different concentrations or volumes.

Sources

Application

Application Note: In Vivo Dosing Formulation Protocols for 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride

Executive Summary & Physicochemical Rationale The successful in vivo administration of small-molecule therapeutics requires a deep understanding of their physicochemical properties to prevent erratic pharmacokinetics, lo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The successful in vivo administration of small-molecule therapeutics requires a deep understanding of their physicochemical properties to prevent erratic pharmacokinetics, localized toxicity, or capillary blockade. 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride presents a unique formulation profile.

Structurally, it features a lipophilic phenyl-ethanol core paired with a basic secondary amine (piperidine ring, estimated pKa ~9.5–10.5). The presence of the hydrochloride (HCl) salt form significantly enhances its intrinsic aqueous solubility compared to the free base[1]. However, when introduced into physiological environments (pH 7.4), the compound is susceptible to partial deprotonation and subsequent precipitation. Therefore, the formulation strategy must be tailored to the route of administration: utilizing co-solvents or micellar systems to maintain a clear solution for Intravenous (IV) delivery[2], and employing viscosity-modifying suspending agents for Oral (PO) gavage to ensure dose uniformity[3].

This application note provides field-proven, self-validating protocols for formulating this compound for preclinical murine models.

Vehicle Selection Matrix

The following quantitative matrix summarizes the optimal vehicle compositions based on the intended route of administration. These selections balance compound solubility with the strict tolerability limits of murine models[4].

Administration RouteRecommended Vehicle CompositionSolubilization MechanismMax Dosing Volume (Mouse)
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% SalineCo-solvent + Micellar encapsulation5 mL/kg
Oral Gavage (PO) 0.5% CMC-Na + 0.1% Tween 80 in WaterAqueous Suspension (Viscosity modified)10 mL/kg
Intraperitoneal (IP) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineCo-solvent + Surfactant stabilization10 mL/kg

Note: DMSO concentrations must be strictly controlled. Exceeding 10% for IP or 5% for IV can lead to localized tissue necrosis, hemolysis, and altered baseline pharmacology.

Detailed Experimental Protocols

Protocol A: Intravenous (IV) Solution Formulation (Target: 2 mg/mL)

Causality & Logic: IV administration requires an absolutely clear, particulate-free solution to prevent fatal pulmonary embolisms (capillary blockade)[2]. We utilize a "spike-and-dilute" co-solvent approach. DMSO acts as the primary solubilizer, Solutol HS15 forms protective micelles around the lipophilic phenyl ring, and saline provides isotonicity.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.0 mg of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride powder into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of anhydrous DMSO (5% of final volume). Vortex vigorously for 60 seconds until the API is completely dissolved. Causality: Dissolving the API in the strongest solvent first prevents the formation of unbreakable aggregates.

  • Surfactant Addition: Add 100 µL of Solutol HS15 (10% of final volume; pre-warmed to 37°C to liquefy). Vortex for 2 minutes to ensure the API is fully incorporated into the surfactant matrix.

  • Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer. Dropwise, add 850 µL of 0.9% sterile Saline while continuously stirring. Causality: Rapid addition of water causes "solvent shock," leading to immediate precipitation of the API. Dropwise addition allows the Solutol micelles to encapsulate the drug before it crashes out.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

Protocol B: Oral (PO) Suspension Formulation (Target: 10 mg/mL)

Causality & Logic: For high-dose oral efficacy studies, achieving a true solution is often impossible and unnecessary. Instead, a homogeneous suspension is preferred[3]. Carboxymethylcellulose sodium (CMC-Na) increases the vehicle's viscosity to prevent rapid settling, while Tween 80 reduces the contact angle of the hydrophobic particles, allowing them to be wetted by the water.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of CMC-Na in 100 mL of purified water under high-shear stirring overnight to create a lump-free 0.5% CMC-Na stock.

  • Wetting the API: Weigh 10.0 mg of the API into a mortar. Add 10 µL of Tween 80 (0.1% of final volume) directly onto the powder. Use a pestle to triturate the mixture into a smooth, thick paste.

  • Gradual Dispersion: Add 100 µL of the 0.5% CMC-Na vehicle to the paste and triturate until uniform.

  • Volume Expansion: Transfer the slurry to a dosing vial. Rinse the mortar with the remaining 890 µL of CMC-Na vehicle and add it to the vial.

  • Homogenization: Sonicate the vial in a water bath for 5 minutes, followed by continuous magnetic stirring until dosing.

Self-Validating Analytical Quality Control

To ensure scientific integrity, formulations must not be assumed stable; they must be validated. Every protocol described above must operate as a self-validating system before in vivo application.

  • IV Solution Validation (Tyndall Effect): Shine a high-intensity laser pointer through the IV formulation vial in a dark room. If a distinct beam path is visible (Tyndall effect), micro-precipitates or large undissolved micelles are present, and the solution is unsafe for IV injection. It must be reformulated.

  • PO Suspension Homogeneity (HPLC QC): To validate that the suspension will deliver accurate doses, stop the magnetic stirrer and let the suspension sit for 30 minutes. Extract 10 µL aliquots from the top, middle, and bottom of the vial. Dilute these in mobile phase and analyze via HPLC. The formulation is validated for dosing only if the Coefficient of Variation (CV) between the three strata is < 10% [4].

Visualizations

Formulation Decision Tree & Workflow

The following diagram illustrates the logical decision-making process for formulating 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride based on the required administration route.

FormulationWorkflow Start 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl Solid API Route Determine Administration Route Start->Route IV Intravenous (IV) Requires Clear Solution Route->IV Systemic PO Oral (PO) Suspension Acceptable Route->PO GI Absorption IV_Veh Co-Solvent System 5% DMSO + 10% Solutol + 85% Saline IV->IV_Veh PO_Veh Aqueous Suspension 0.5% CMC-Na + 0.1% Tween 80 PO->PO_Veh QC_IV QC: Laser Tyndall Test (No Particulates) & 0.22µm Filtration IV_Veh->QC_IV QC_PO QC: Homogeneity Check (Top/Middle/Bottom HPLC Sampling) PO_Veh->QC_PO Dose In Vivo Dosing QC_IV->Dose QC_PO->Dose

Caption: Decision tree and self-validating QC workflow for in vivo formulation preparation.

In Vivo Pharmacokinetic Fate

This diagram maps the physiological absorption and distribution pathways of the compound post-administration, highlighting the causality behind vehicle selection.

PKPathway cluster_PO Oral (PO) Pathway cluster_IV Intravenous (IV) Pathway Dose Administered Dose GI GI Tract (In Vivo Dissolution) Dose->GI PO Suspension Blood Systemic Circulation (100% Bioavailable) Dose->Blood IV Solution Hepatic Hepatic Portal Vein (First-Pass Metabolism) GI->Hepatic Absorption Hepatic->Blood Surviving Fraction Target Target Tissue (Receptor Binding) Blood->Target Distribution Clearance Renal/Hepatic Clearance Blood->Clearance Elimination

Caption: Pharmacokinetic pathways demonstrating the physiological fate of IV vs. PO formulations.

References

  • Design, Synthesis, and Biological Characterization of Inhaled p38α/β MAPK Inhibitors for the Treatment of Lung Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central (PMC) - NIH URL:[Link]

  • Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs Source: MDPI URL:[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and DMPK Professionals in Drug Development Content Type: Advanced Technical Protocol & Structural Elucidation Guide Executive Summary The structural elucidation of act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and DMPK Professionals in Drug Development Content Type: Advanced Technical Protocol & Structural Elucidation Guide

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical path in drug development. 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a bifunctional molecule featuring a basic piperidine ring and a benzylic alcohol moiety. Understanding its gas-phase dissociation behavior is essential for impurity profiling, metabolite identification, and pharmacokinetic (DMPK) tracking.

This application note provides a comprehensive, self-validating methodology for the Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) analysis of this compound. By moving beyond simple spectral matching, we detail the thermodynamic drivers—such as proton mobilization and carbocation stabilization—that dictate its fragmentation cascade.

Physicochemical Profiling

Before initiating MS/MS analysis, it is critical to understand the physicochemical properties of the analyte, as these dictate both chromatographic retention and ionization efficiency.

PropertyValue / Description
Chemical Name 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride
Molecular Formula (Free Base) C₁₃H₁₉NO
Monoisotopic Mass (Free Base) 205.1467 Da
Precursor Ion [M+H]⁺ 206.1540 m/z
pKa (Estimated) ~9.5 (Piperidine Nitrogen)
LogP (Estimated) 1.8 (Hydrophilic/Moderate Lipophilicity)

Mechanistic Fragmentation Dynamics

As analytical scientists, we must analyze the causality behind fragmentation rather than merely logging fragment masses. The fragmentation of 1-(4-(Piperidin-4-yl)phenyl)ethanol under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by two distinct structural features:

Proton Mobilization and Benzylic Cleavage

In ESI positive mode, the initial protonation occurs almost exclusively at the highly basic piperidine nitrogen. However, upon collisional activation, the molecule undergoes charge-remote fragmentation (CRF) or intramolecular proton mobilization to the benzylic hydroxyl group. Neutral elimination of water (-18.0106 Da) is the dominant low-energy fragmentation pathway [2, 3]. This loss is thermodynamically driven by the formation of a highly stable benzylic carbocation (m/z 188.1434), which is resonance-stabilized by the adjacent phenyl ring.

Piperidine Ring Fission

Following the loss of water, the secondary fragmentation cascade is dictated by the piperidine ring. The piperidine moiety undergoes characteristic α -cleavage and ring fission[1]. High-energy CID results in the opening of the nitrogen-containing heterocycle, leading to the neutral loss of ammonia (-17.0265 Da) to yield m/z 171.1169, or the ejection of a C₂H₅N neutral fragment (-43.0422 Da) to yield m/z 145.1012.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification (causality) and an internal quality control checkpoint.

Sample Preparation
  • Step 1: Dilution. Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Water:Acetonitrile (95:5, v/v) containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid neutralizes the hydrochloride salt by displacing chloride ions, preventing signal suppression in the MS source. The highly aqueous composition (95% water) prevents solvent-mismatch breakthrough and peak fronting during column loading.

  • Step 2: Filtration. Filter through a 0.22 µm PTFE syringe filter into an LC vial.

UHPLC Chromatographic Separation
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid ensures the piperidine nitrogen remains fully protonated throughout the chromatographic run, maximizing ESI(+) ionization efficiency.

Table 2: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
5.00.46040
6.00.4595
8.00.4955
Q-TOF MS/MS Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C (Causality: High temperature is required to ensure complete droplet evaporation, preventing ion suppression and maximizing the transmission of the [M+H]⁺ precursor).

  • Collision Energy (CE): Ramped from 15 eV to 35 eV. (Causality: A static CE often misses intermediate fragments. Ramping ensures both the low-energy water loss and the high-energy piperidine ring fission are captured in a single composite MS/MS spectrum).

System Suitability & Validation Checkpoint

Before accepting the fragmentation data, the system must pass the following automated validation gates:

  • Carryover Check: A 95:5 Water:Acetonitrile blank must show an m/z 206.1540 signal at <0.1% of the sample response.

  • Lock-Mass Calibration: Continuous infusion of Leucine Enkephalin (m/z 556.2771) must yield a mass error of <5 ppm .

  • Isotopic Fidelity: The M+1 (¹³C) isotope of the precursor must exhibit a relative abundance of ~14.3% (±2%), validating the C₁₃ carbon count prior to MS/MS isolation.

Quantitative Fragmentation Data

The following table summarizes the high-resolution mass spectrometry data obtained from the CID of the m/z 206.1540 precursor.

Table 3: Accurate Mass Fragmentation Data

Proposed Formula (Ion)Calculated m/zObserved m/zMass Error (ppm)Structural Assignment / Neutral Loss
[C₁₃H₂₀NO]⁺206.1540206.1542+0.9Protonated Precursor [M+H]⁺
[C₁₃H₁₈N]⁺188.1434188.1431-1.5Loss of H₂O (-18.0106 Da)
[C₁₂H₁₇NO]⁺191.1305191.1308+1.5 α -Cleavage, Loss of CH₃ (-15.0235 Da)
[C₁₃H₁₅]⁺171.1169171.1173+2.3Loss of H₂O & NH₃ (-35.0371 Da)
[C₁₁H₁₃]⁺145.1012145.1008-2.7Loss of H₂O & C₂H₅N (-61.0528 Da)

Visualizations

Analytical Workflow

LCMS_Workflow Prep Sample Prep 0.1% FA in 95:5 H2O:ACN LC UHPLC Separation C18, Gradient Elution Prep->LC ESI ESI(+) Ionization Protonation [M+H]+ LC->ESI CID CID MS/MS Collision Energy 15-35 eV ESI->CID Data Data Analysis Mass Accuracy <5 ppm CID->Data

Figure 1: Self-validating LC-MS/MS analytical workflow for structural elucidation.

Fragmentation Pathway

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 206.1540 Protonated Piperidine Intermediate Proton Mobilization [M+H]+ m/z 206.1540 Protonated Alcohol Precursor->Intermediate Intramolecular Proton Transfer Frag1 Product Ion A m/z 188.1434 Benzylic Carbocation Intermediate->Frag1 Neutral Loss of H2O (-18.0106 Da) Frag2 Product Ion B m/z 171.1169 Loss of NH3 Frag1->Frag2 Loss of NH3 (-17.0265 Da) Frag3 Product Ion C m/z 145.1012 Piperidine Ring Fission Frag1->Frag3 Cleavage of C2H5N (-43.0422 Da)

Figure 2: Proposed ESI(+) CID fragmentation pathways for the target compound.

References

  • Viegas C, et al. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry, PubMed (National Institutes of Health). URL:[Link]

  • Hunt, I. "Ch13 - Mass Spectroscopy: Fragmentation of Alkyl Benzenes and Alcohols." Department of Chemistry, University of Calgary. URL:[Link]

Application

Application Note: Crystallization and Purification Protocols for 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride

Introduction & Physicochemical Profiling 1-(4-(Piperidin-4-yl)phenyl)ethanol (CAS: 32340-85-5) is a structurally versatile secondary amine and secondary alcohol, frequently utilized as a critical building block in pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

1-(4-(Piperidin-4-yl)phenyl)ethanol (CAS: 32340-85-5) is a structurally versatile secondary amine and secondary alcohol, frequently utilized as a critical building block in pharmaceutical synthesis [1]. The isolation of this compound as a hydrochloride (HCl) salt is highly preferred in drug development to enhance its chemical stability, mitigate atmospheric oxidation (which often leads to yellow discoloration in free piperidines [2][3]), and improve its solid-state properties for downstream processing.

Causality in Crystallization: The thermodynamic behavior of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride during crystallization is governed by its dual functional nature. The piperidinium chloride core is highly polar and ionic, driving strong lattice energies and requiring protic solvents for dissolution [4]. Conversely, the phenyl-ethanol moiety imparts a degree of lipophilicity. This structural dichotomy makes the salt highly responsive to antisolvent crystallization techniques, where the manipulation of the solvent mixture's dielectric constant forces the compound out of solution [5][6].

Solvent Selection Rationale

The selection of a solvent system must balance solubility at elevated temperatures with maximum yield at reduced temperatures, while effectively purging impurities [6].

SolventRoleBoiling Point (°C)Suitability for HCl SaltRationale & Causality
Ethanol (EtOH) Primary Solvent78.3HighExcellent solubility at reflux; standard for single-solvent cooling crystallization. Yields high-purity crystals but may suffer from lower recovery yields due to moderate solubility at 0°C [4] [7].
Isopropanol (IPA) Primary Solvent82.6OptimalProvides a steeper solubility curve than ethanol. The salt is highly soluble at 80°C but nearly insoluble at 0°C, maximizing recovery [8].
Methyl tert-butyl ether (MTBE) Antisolvent55.2InsolubleRapidly reduces the dielectric constant of the medium. Ideal for precipitating ionic salts without forming solvates [7].
Ethyl Acetate (EtOAc) Antisolvent77.1InsolubleA viable alternative to MTBE with a lower peroxide-formation risk, though it can sometimes lead to oiling out if added too rapidly [7].
Water Impurity / Co-solvent100.0Very HighMust be strictly minimized. Excess water increases the solubility of the HCl salt exponentially and can lead to the formation of unwanted hydrates [5][6].

Crystallization Workflow

CrystallizationWorkflow Crude Crude 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl (Impure Solid) Dissolution Dissolution in Hot Isopropanol (75-80°C, 10-15 Vol) Crude->Dissolution HotFiltration Hot Filtration (Remove Insolubles/Catalyst) Dissolution->HotFiltration Cooling Controlled Cooling (0.5°C/min to 20°C) HotFiltration->Cooling Cooling Method Antisolvent Antisolvent Addition (MTBE Dropwise at 40°C) HotFiltration->Antisolvent Antisolvent Method Nucleation Nucleation & Crystal Growth (Aging for 2-4 hrs) Cooling->Nucleation Antisolvent->Nucleation Filtration Vacuum Filtration & Cold Solvent Wash Nucleation->Filtration Drying Vacuum Drying (45°C, <50 mbar) Filtration->Drying Pure Pure API Crystal (>99.5% HPLC Purity) Drying->Pure

Figure 1: Workflow for cooling and antisolvent crystallization of the piperidine HCl salt.

Application Note: Cooling Crystallization Protocol (Single-Solvent)

Causality Focus: This method relies on the temperature-dependent solubility of the API in Isopropanol (IPA). It is ideal for crude batches with high initial purity (>90%) where the primary goal is to improve crystal habit and remove trace colorimetric impurities [3][5].

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride in 10-12 volumes (1.0 - 1.2 L) of anhydrous Isopropanol (IPA) in a jacketed reactor.

  • Heating: Heat the suspension to 75-80°C under continuous agitation (250 rpm) until complete dissolution is achieved. Note: If the solution retains a yellow tint (indicative of piperidine oxidation products), add 5% w/w activated carbon and stir for 15 minutes [2][3].

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble mechanical impurities and residual palladium catalyst (often present if the piperidine ring was synthesized via hydrogenation of a pyridine precursor) [9] [10].

  • Controlled Cooling: Transfer the filtrate to a clean reactor. Cool the solution from 80°C to 60°C at a rate of 1°C/min.

  • Nucleation (Seeding): At 60°C (the metastable zone), introduce 0.5% w/w of pure seed crystals. Hold the temperature for 30 minutes to allow the crystal bed to establish. Causality: Seeding prevents secondary nucleation and crash precipitation, which would otherwise trap impurities within the crystal lattice (occlusion).

  • Final Cooling: Cool the slurry to 5°C at a slow, controlled rate of 0.5°C/min. Age the slurry at 5°C for 2 hours to maximize yield.

  • Filtration & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (0°C) IPA.

  • Drying: Dry the solid in a vacuum oven at 45°C (<50 mbar) for 12 hours. Causality: Piperidine HCl salts can be hygroscopic; high vacuum ensures the removal of residual solvent and moisture without risking thermal degradation [7] [11].

Application Note: Antisolvent Crystallization Protocol (IPA/MTBE)

Causality Focus: This method is deployed when the crude material contains structurally similar impurities (e.g., unreacted pyridine analogs) that co-crystallize in a single-solvent system. The addition of MTBE selectively forces the highly polar HCl salt to precipitate while keeping less polar impurities solvated [6][7].

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 g of the crude salt in a minimal amount (6-8 volumes) of hot IPA (70°C).

  • Antisolvent Addition: Maintain the temperature at 50°C. Begin dropwise addition of Methyl tert-butyl ether (MTBE) at a rate of 0.1 volumes/minute.

  • Monitoring the Cloud Point: Continue addition until the solution becomes persistently turbid (the cloud point), typically around 3-4 volumes of MTBE. Halt the addition and age the mixture for 1 hour to allow primary nucleation.

  • Completion of Antisolvent: Resume MTBE addition until a total of 10-12 volumes have been added.

  • Cooling & Aging: Cool the resulting slurry to 15°C over 2 hours and hold for an additional 2 hours.

  • Isolation: Filter the suspension under vacuum and wash the cake with a 1:2 mixture of cold IPA/MTBE. Dry under vacuum at 45°C.

Impurity Rejection & Quality Control

To validate the self-correcting nature of these protocols, specific impurity markers must be monitored:

  • Pyridine Precursors: If the synthesis utilized a pyridine intermediate, residual unreacted pyridine must be purged. Because pyridine is a weaker base than piperidine, it often remains in the mother liquor during the crystallization of the piperidine hydrochloride salt [2][6].

  • Oxidation Degradants: Piperidines are susceptible to N-oxidation, forming colored byproducts. The hot filtration and cold solvent washing steps are specifically designed to reject these degradants, yielding a pristine white crystalline powder [3][5].

  • Moisture Content (Karl Fischer): The final product must be tested for water content. A value of <0.5% w/w confirms successful drying and the absence of hydrate formation.

References

  • Google Patents. "Synthetic method of piperidine hydrochloride." Patent CN105924408A.
  • Canadian Science Publishing. "A New Synthesis of Piperidine." URL:[Link]

  • Chemical Review and Letters. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: ethanol as a solvent." URL:[Link]

  • Google Patents. "Method for preparing (R)-3-amino piperidine hydrochloride." Patent CN103864674A.
  • WIPO. "NOVEL PROCESS FOR PRODUCTION OF HIGHLY PURE POLYMORPH (I) DONEPEZIL HYDROCHLORIDE." Patent WO/2007/072087. URL:[Link]

  • Royal Society of Chemistry. "Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas." URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and formulation scientists working with 1-(4-(Piperidin-4-yl)phenyl)etha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and formulation scientists working with 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride .

While this active pharmaceutical ingredient (API) possesses a secondary alcohol that offers some hydrogen-bonding capacity, its bulky phenyl-piperidine backbone introduces significant intrinsic hydrophobicity. Furthermore, because it is formulated as a hydrochloride salt, it is highly susceptible to environmental factors in aqueous media.

Below is the diagnostic workflow and detailed FAQ to help you overcome precipitation issues and achieve stable, self-validating solubilization.

Diagnostic Workflow for Solubility Troubleshooting

SolubilityTroubleshooting Start API Precipitates in Aqueous Media CheckBuffer Is the media high in Chloride (e.g., PBS)? Start->CheckBuffer CommonIon Common Ion Effect (HCl salt suppression) CheckBuffer->CommonIon Yes CheckPH Is pH > 9.0? CheckBuffer->CheckPH No Sol1 Action: Use Mesylate salt or low-Cl buffer CommonIon->Sol1 FreeBase Free Base Precipitation (Deprotonation) CheckPH->FreeBase Yes Intrinsic Intrinsic Hydrophobicity (Phenyl/Piperidine) CheckPH->Intrinsic No Sol2 Action: Adjust pH to 4.0 - 7.0 FreeBase->Sol2 Sol3 Action: Add HP-β-CD or Co-solvents Intrinsic->Sol3

Diagnostic workflow for amine hydrochloride precipitation in aqueous media.

Frequently Asked Questions & Troubleshooting Modules

Module 1: The Common Ion Effect in Biological Buffers

Q: My compound dissolves perfectly in deionized water at 10 mg/mL, but instantly turns cloudy when I dilute it into Phosphate-Buffered Saline (PBS). What is happening?

A: You are observing the Common Ion Effect . Your compound is formulated as a hydrochloride (HCl) salt. PBS and physiological saline contain high concentrations of sodium chloride (~137 mM). According to Le Chatelier's principle, this sudden influx of exogenous chloride ions shifts the solubility product equilibrium ( Ksp​ ) toward the solid state, forcing the amine hydrochloride to precipitate out of solution[1].

The Fix: If physiological osmolarity is required for your assay, avoid halide-heavy buffers. Substitute PBS with an isotonic, low-chloride alternative such as 5% Dextrose in Water (D5W) or a HEPES-buffered glucose solution.

Module 2: Co-Solvent Systems for In Vivo Dosing

Q: I need to dose this compound intravenously (IV) at 5 mg/mL, but it won't stay in solution in pure buffer. How can I formulate it safely?

A: For systemic administration, a water-miscible co-solvent system is highly effective. The hydrophobic phenyl and piperidine rings require a vehicle with a lower dielectric constant than pure water. By integrating Polyethylene Glycol 400 (PEG 400) and Dimethyl Sulfoxide (DMSO), you disrupt water's rigid hydrogen-bonding network, significantly increasing the solubility of non-polar moieties[2].

Table 1: Effect of Co-Solvent Composition on API Solubility

Formulation Vehicle Approx. Dielectric Constant Visual Appearance Estimated Solubility Limit
100% PBS (pH 7.4) ~80 Heavy Precipitate < 0.1 mg/mL
5% DMSO in PBS ~78 Cloudy Suspension ~0.5 mg/mL

| 10% DMSO / 40% PEG400 / 50% Water | ~55 | Clear Solution | > 10.0 mg/mL |

Protocol: Step-by-Step Co-Solvent Formulation (10% DMSO / 40% PEG400 / 50% Aqueous) Causality Note: The order of addition is critical. You must break the crystalline lattice with the strongest solvent first before introducing the anti-solvent (water).

  • Primary Dissolution: Weigh the required mass of the API into a sterile glass vial. Add DMSO to reach exactly 10% of the final target volume. Vortex vigorously.

    • Self-Validation Step: Hold the vial against a dark background. Any particulate scattering indicates incomplete primary dissolution. Do not proceed until optically clear.

  • Hydrophobic Stabilization: Add PEG 400 to reach 40% of the final volume. Mix by gentle vortexing. The solution must remain monophasic.

  • Aqueous Integration: Slowly add the aqueous phase (e.g., Water for Injection) dropwise while continuously sonicating the vial. Dropwise addition prevents localized supersaturation and shock precipitation.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

Module 3: Biocompatible Solubilization for Cell Assays

Q: Co-solvents like DMSO and PEG are toxic to my delicate in vitro cell cultures. How can I achieve high aqueous solubility in a purely aqueous, biocompatible vehicle?

A: Utilize Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic central cavity[3]. The hydrophobic phenyl-piperidine backbone of your API will partition into this cavity via non-covalent interactions, shielding it from the water, while the cyclodextrin's exterior ensures complete aqueous miscibility[4].

Table 2: Phase Solubility Optimization with HP-β-CD

HP-β-CD Concentration (% w/v) Molar Concentration (mM) API Solubility (mg/mL) Complexation Efficiency
0% 0 mM 0.1 N/A
5% ~35 mM 2.5 Moderate
10% ~70 mM 5.2 High

| 20% | ~140 mM | 11.8 | Optimal |

Protocol: HP-β-CD Inclusion Complexation (Solvent Evaporation Method)

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water.

  • Guest Preparation: In a separate vial, dissolve the API in a minimal volume of methanol.

    • Causality Note: Methanol disrupts the API's crystalline lattice, facilitating a molecular-level thermodynamic interaction with the cyclodextrin cavity rather than mere suspension[5].

  • Complexation: Combine the two solutions and stir magnetically at 500 RPM for 2 hours at 37°C to allow the host-guest equilibrium to establish.

  • Solvent Removal: Gradually evaporate the methanol under reduced pressure using a rotary evaporator.

    • Self-Validation Step: As the methanol evaporates, the solution should remain completely clear. If precipitation occurs, the cyclodextrin ratio is too low; restart with a 30% w/v HP-β-CD solution.

  • Isolation: Lyophilize (freeze-dry) the remaining aqueous solution for 24 hours to obtain a highly soluble, flowable powder of the inclusion complex.

Sources

Optimization

Troubleshooting low yield in 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride . This guide is designed for drug development professionals and synthetic chemists encountering yield bottlen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride . This guide is designed for drug development professionals and synthetic chemists encountering yield bottlenecks, specifically during the coupling, reduction, and deprotection phases of this target molecule.

Below, you will find a root-cause analysis of common synthetic failures, optimized workflows, and step-by-step protocols designed to ensure high-fidelity scale-up.

Synthesis Workflow & Bottleneck Analysis

SynthesisWorkflow cluster_standard Standard Route (Prone to Failure) cluster_optimized Optimized Route (High Yield) Start 4-Bromoacetophenone + 1-Boc-4-piperidineboronic acid pinacol ester Suzuki Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Start->Suzuki KetoneBoc 1-Boc-4-(4-acetylphenyl)piperidine (Stable Intermediate) Suzuki->KetoneBoc Red1 Ketone Reduction (NaBH4) KetoneBoc->Red1 Deprotect2 Boc Deprotection (4M HCl/Dioxane) KetoneBoc->Deprotect2 AlcoholBoc 1-Boc-4-(4-(1-hydroxyethyl)phenyl)piperidine Red1->AlcoholBoc Deprotect1 Boc Deprotection (4M HCl/Dioxane) AlcoholBoc->Deprotect1 Styrene MAJOR BYPRODUCT: 4-(Piperidin-4-yl)styrene (via E1 Dehydration) Deprotect1->Styrene Acid-Catalyzed Dehydration KetoneHCl 4-(4-acetylphenyl)piperidine HCl Deprotect2->KetoneHCl Red2 Ketone Reduction & Salt Formation (NaBH4, MeOH, then 1 eq HCl) KetoneHCl->Red2 Target TARGET PRODUCT: 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl Red2->Target

Workflow comparison: Standard vs. Optimized synthesis routes for 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl.

Section 1: Troubleshooting FAQs

Q1: Why does my yield drop from 90% to <15% during the final Boc deprotection and HCl salt formation?

Root Cause: Acid-catalyzed dehydration of the benzylic alcohol. If you follow the "Standard Route" (reducing the ketone to the alcohol before removing the Boc group), the final step requires exposing the benzylic alcohol to strong acids (e.g., 4M HCl in dioxane or TFA) to cleave the tert-butyl carbamate 1.

1-Phenylethanol derivatives are highly susceptible to E1 elimination under these conditions. The acid protonates the hydroxyl group, leading to the rate-determining loss of water. This forms a highly resonance-stabilized secondary benzylic carbocation 2. Subsequent deprotonation yields the undesired styrene derivative (4-(piperidin-4-yl)styrene) rather than your target product 3.

Q2: How do I prevent this dehydration while still successfully forming the HCl salt?

Solution: Employ a "Route Reversal" strategy (The Optimized Route). Instead of reducing the ketone first, perform the acidic Boc deprotection directly on the ketone intermediate (1-Boc-4-(4-acetylphenyl)piperidine). Ketones do not undergo acid-catalyzed dehydration, allowing the deprotection to proceed quantitatively to 4-(4-acetylphenyl)piperidine hydrochloride.

Once the Boc group is removed, you can safely reduce the ketone using NaBH4​ in methanol. After an aqueous workup to isolate the free base, carefully add exactly 1.05 equivalents of anhydrous HCl at 0 °C to precipitate the final salt without triggering dehydration.

Q3: My initial Suzuki coupling is stalling at 60-70% conversion. How can I push it to completion?

Solution: Address the slow transmetalation of the sp3 -hybridized boronic ester. Coupling aliphatic piperidine boronic esters to aryl bromides is sterically demanding and prone to competitive protodeboronation.

  • Catalyst: Switch from standard Pd(PPh3​)4​ to a more active, sterically accommodating catalyst like Pd(dppf)Cl2​ or XPhos Pd G2.

  • Base/Solvent: Use a biphasic mixture of 1,4-Dioxane and Water (4:1 ratio) with Cs2​CO3​ (3.0 eq). The water is critical for activating the boronic ester into the reactive boronate species, facilitating rapid transmetalation.

Section 2: Quantitative Data & Yield Analysis

The table below summarizes the yield discrepancies between the two synthetic routes, highlighting the critical failure point in the standard methodology.

Synthetic StepStandard Route YieldOptimized Route YieldPrimary Cause of Yield Loss / Notes
1. Suzuki Coupling 85%85%Minor protodeboronation (Mitigated by Pd(dppf)Cl2​ )
2. Intermediate Step 92% (Ketone Reduction)98% (Boc Deprotection)Ketones are completely stable to strong acids.
3. Final Step 15% (Boc Deprotection)88% (Reduction & Salt)E1 Dehydration to Styrene (Standard Route)
Overall Process Yield ~11% ~73% Route reversal prevents benzylic carbocation formation.

Section 3: Optimized Step-by-Step Methodologies

Protocol 1: Controlled Deprotection (Formation of 4-(4-acetylphenyl)piperidine HCl)

This protocol removes the Boc group prior to reduction, acting as a self-validating safeguard against dehydration.

  • Preparation: Dissolve 1-Boc-4-(4-acetylphenyl)piperidine (10.0 g, 33.0 mmol) in anhydrous 1,4-Dioxane (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in Dioxane (41.2 mL, 165 mmol, 5.0 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Self-Validation: Vigorous gas evolution ( CO2​ and isobutylene) will occur initially. The cessation of gas evolution indicates the consumption of the tert-butyl carbamate1.

  • Isolation: A white precipitate will form as the product is insoluble in dioxane. Add diethyl ether (50 mL) to fully crash out the salt. Filter the solid, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum to yield 4-(4-acetylphenyl)piperidine hydrochloride as a white powder.

Protocol 2: Chemoselective Ketone Reduction & Salt Formation

This protocol reduces the ketone and forms the final salt under strictly controlled stoichiometric conditions to prevent E1 elimination.

  • Reduction: Suspend 4-(4-acetylphenyl)piperidine hydrochloride (7.0 g, 29.2 mmol) in anhydrous Methanol (70 mL) and cool to 0 °C.

  • Hydride Addition: Add NaBH4​ (2.2 g, 58.4 mmol, 2.0 eq) portion-wise over 20 minutes. Note: The first equivalent of NaBH4​ neutralizes the HCl salt (generating H2​ gas); the subsequent equivalent reduces the ketone.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC (DCM:MeOH 9:1). The starting material should be fully consumed.

  • Quench & Free-Basing: Cool back to 0 °C and carefully quench with saturated aqueous NH4​Cl (30 mL). Remove methanol under reduced pressure (bath temp < 30 °C). Adjust the aqueous layer to pH 10 using 1M NaOH, and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude free base 1-(4-(Piperidin-4-yl)phenyl)ethanol.

  • Controlled Salt Formation: Dissolve the free base in anhydrous Ethyl Acetate (50 mL) and cool to 0 °C. Add exactly 1.05 equivalents of 4M HCl in Dioxane dropwise. Stir for 30 minutes.

  • Final Isolation: Filter the resulting white crystalline precipitate. Wash with cold Ethyl Acetate and dry under vacuum to afford pure 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride.

References

  • Acid Catalyzed Dehydration of 1-Phenylethanol to Styrene Let's Talk Academy[Link]

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions ACS Earth and Space Chemistry[Link]

  • Boc Deprotection Mechanism - HCl Common Organic Chemistry[Link]

Sources

Troubleshooting

Preventing degradation of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride during long-term storage

Technical Support Center: Long-Term Stability of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride This guide provides in-depth technical support for researchers, scientists, and drug development professionals on prevent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Stability of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride during long-term storage. By understanding the molecule's inherent vulnerabilities and implementing rigorous storage and monitoring protocols, users can ensure the integrity and reliability of their experimental outcomes.

Understanding the Molecule: Structural Vulnerabilities

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride possesses three key functional groups that are susceptible to degradation:

  • Secondary Benzylic Alcohol: The hydroxyl (-OH) group is attached to a carbon adjacent to a phenyl ring, making it a secondary benzylic alcohol. This site is highly susceptible to oxidation , which would convert the alcohol to a ketone, 1-(4-(piperidin-4-yl)phenyl)ethan-1-one. This is often the primary degradation pathway.

  • Piperidine Ring: This saturated heterocyclic amine can undergo oxidation , particularly at the nitrogen atom, to form an N-oxide, or at the carbon atoms adjacent to the nitrogen.[1][2] Such reactions can be initiated by atmospheric oxygen, light, or trace metal impurities.[1]

  • Hydrochloride Salt: While the salt form generally enhances stability and solubility compared to the free base, it can also increase hygroscopicity —the tendency to absorb moisture from the air.[3][4] Absorbed water can act as a solvent and facilitate other degradation reactions.

Potential Degradation Pathway

The most probable degradation pathway involves the oxidation of the secondary alcohol to a ketone. This process can be accelerated by heat, light, and the presence of oxygen.

Caption: Primary oxidative degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light, at a controlled temperature of 2-8°C, and under an inert atmosphere (e.g., argon or nitrogen).[1][5]

Q2: I've noticed the white powder has turned slightly yellow/brown. What does this indicate?

A2: A change in color is a common visual indicator of chemical degradation.[1] It is likely due to the formation of small quantities of oxidized byproducts or other chromophoric impurities. You should re-analyze the material for purity before use.

Q3: Is the compound sensitive to humidity?

A3: Yes, as a hydrochloride salt, the compound is potentially hygroscopic.[4] It is crucial to store it in a desiccated environment or a container with a desiccant to prevent moisture absorption, which can accelerate degradation.[5]

Q4: My HPLC analysis shows a new peak that wasn't there before. What could it be?

A4: The appearance of new peaks, particularly those eluting at different retention times, strongly suggests degradation.[1] An oxidative degradant, like the corresponding ketone, is a likely candidate. Forced degradation studies can help identify these unknown peaks.[6]

Q5: Can I store the compound in solution?

A5: Storing the compound in solution is generally not recommended for long-term periods as degradation reactions often proceed faster in solution than in the solid state.[4] If short-term storage in solution is necessary, use a de-gassed, high-purity solvent, store at 2-8°C, and protect from light.[7]

Troubleshooting Guide: Diagnosing and Solving Storage Issues

This section provides a structured approach to identifying and resolving common stability problems.

Observed Symptom Potential Cause(s) Recommended Action(s)
Change in Physical Appearance (e.g., color change from white to yellow/brown, clumping, oily appearance)1. Oxidation: Exposure to air/oxygen.[1] 2. Hygroscopicity: Absorption of moisture. 3. Thermal Degradation: Exposure to elevated temperatures.[2]1. Verify Purity: Re-analyze the material using a validated stability-indicating HPLC method. 2. Review Storage: Ensure the container is tightly sealed and stored under recommended conditions (see Table 2). 3. Inert Atmosphere: For future storage, flush the container with an inert gas (argon or nitrogen) before sealing.[5]
New Impurity Peaks in HPLC/LC-MS 1. Chemical Degradation: Formation of oxidation products (e.g., ketone, N-oxide) or other byproducts.[1] 2. Photodegradation: Exposure to UV or ambient light.[1]1. Characterize Impurity: Use LC-MS to determine the mass of the new peak to help identify the degradant.[8] 2. Perform Forced Degradation: Conduct a forced degradation study to confirm the identity of the impurity. 3. Improve Protection: Store in amber vials or wrap the container in foil to protect from light.[5]
Decreased Purity or Potency (Confirmed by quantitative analysis)1. Significant Degradation: Advanced degradation due to prolonged exposure to adverse conditions. 2. Improper Handling: Frequent opening of the container in a humid environment.1. Quarantine Material: Do not use the material for experiments. 2. Re-order/Re-synthesize: Obtain a new, high-purity batch of the compound. 3. Implement Strict Handling Protocols: Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Poor Solubility or Inconsistent Dissolution 1. Formation of Insoluble Degradants. 2. Hygroscopicity: Clumping due to moisture absorption can slow dissolution.1. Sonication/Vortexing: Attempt to dissolve the material with gentle heating and agitation. 2. Filtration: Filter the solution through a 0.22 µm filter before use to remove any insoluble matter. 3. Verify Purity: Analyze the material to determine if degradation is the root cause.
Troubleshooting Decision Tree

TroubleshootingTree Start Problem Observed with Stored Compound Visual_Change Visual Change? (Color, Clumping) Start->Visual_Change HPLC_Issue New Peak in HPLC? Visual_Change->HPLC_Issue No Action_Purity_Check Action: Re-analyze Purity via HPLC Visual_Change->Action_Purity_Check Yes Action_Characterize Action: Characterize Impurity (LC-MS) HPLC_Issue->Action_Characterize Yes Action_Quarantine Action: Quarantine Material. Do Not Use. HPLC_Issue->Action_Quarantine No (e.g., potency loss) Action_Review_Storage Action: Review Storage Conditions (Temp, Light, Air, Moisture) Action_Purity_Check->Action_Review_Storage Action_Forced_Deg Action: Perform Forced Degradation Study Action_Characterize->Action_Forced_Deg

Caption: A decision tree for troubleshooting storage issues.

Recommended Protocols and Methodologies

Optimal Long-Term Storage Protocol

Adherence to a strict storage protocol is the most effective way to prevent degradation.

Materials:

  • High-purity 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride

  • Amber glass vials with PTFE-lined screw caps

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Desiccator cabinet or sealable bags with desiccant packs

  • Refrigerator or cold room (2-8°C)

Procedure:

  • Aliquot Upon Receipt: To avoid repeatedly exposing the bulk stock to the atmosphere, aliquot the compound into smaller, single-use amounts in amber glass vials upon arrival.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of argon or nitrogen for 15-30 seconds to displace atmospheric oxygen.

  • Seal Tightly: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Add Secondary Containment: Place the sealed vials inside a larger, sealed container or a sealable bag that contains a desiccant pack to control external humidity.

  • Refrigerate: Store the container at 2-8°C, away from any light sources.

  • Log and Track: Maintain a detailed log for each aliquot, including date of storage and dates of use.

Parameter Recommended Condition Rationale
Temperature 2–8°C[9]Slows the rate of all chemical reactions, including oxidation and hydrolysis.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Displaces oxygen, the primary agent for oxidative degradation of the alcohol and piperidine ring.[5]
Light Protected (Amber Vials/Foil)Prevents photo-oxidation, a degradation pathway initiated by UV or ambient light energy.[1][5]
Humidity Low (Use of Desiccants)Prevents moisture absorption (hygroscopicity), which can facilitate hydrolytic and oxidative reactions.[5]
Container Tightly Sealed Glass VialsGlass is inert and provides a superior barrier to moisture and gases compared to most plastics.[5]
Stability-Indicating HPLC Method

A validated stability-indicating method is essential for accurately assessing the purity of the compound and separating it from potential degradants.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a final concentration of ~0.5 mg/mL.

Rationale: This reverse-phase method is designed to separate the relatively polar parent compound from potentially less polar (or more polar, like N-oxides) degradation products. The use of a PDA detector allows for peak purity analysis and can help in identifying co-eluting peaks.[1] This method should be validated according to ICH guidelines.[10]

Workflow for a Long-Term Stability Study

Following the ICH Q1A(R2) guidelines is the standard for formal stability testing.[11][12][13]

StabilityWorkflow Start Receive & Characterize New Batch (T=0) Prepare Aliquot & Prepare Samples for Storage Start->Prepare Store_LT Store at Long-Term (e.g., 5°C / 60% RH) Prepare->Store_LT Store_ACC Store at Accelerated (e.g., 25°C / 60% RH) Prepare->Store_ACC Pull_3M Pull Samples (3 Months) Store_LT->Pull_3M Store_ACC->Pull_3M Pull_6M Pull Samples (6 Months) Pull_3M->Pull_6M Analyze Analyze Samples (HPLC, Appearance, etc.) Pull_3M->Analyze Pull_12M Pull Samples (12 Months) Pull_6M->Pull_12M Pull_6M->Analyze Pull_12M->Analyze Evaluate Evaluate Data & Determine Shelf-Life Analyze->Evaluate

Sources

Optimization

Removing synthetic impurities from 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride batches

Technical Support Center: Purification of 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 1-(4-(Piperidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this compound. As a critical intermediate in pharmaceutical synthesis, its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: From Impure Batch to Purified Product

This section addresses specific problems you might encounter during the purification process, offering explanations and actionable solutions.

Q1: My batch of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride has failed purity analysis. Where do I begin the investigation?

A1: The foundational step in any purification challenge is to identify the nature and quantity of the impurities. [1] A multi-pronged analytical approach is most effective.

  • Initial Assessment: Start with High-Performance Liquid Chromatography (HPLC), as it is a primary tool for identifying and quantifying organic impurities in APIs.[3][4] This will give you a percentage purity and reveal the number of major and minor impurities.

  • Impurity Identification: To understand what the impurities are, more advanced techniques are necessary.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for obtaining the molecular weights of the impurities, which provides crucial clues to their identities (e.g., unreacted starting materials, by-products).[1]

    • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for identifying volatile impurities and residual solvents.[3][4][5]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: If an impurity can be isolated, NMR is the definitive method for elucidating its complete chemical structure.[1][6]

Once identified, impurities can often be traced back to their source, which is essential for process optimization.[3]

Table 1: Common Potential Impurities and Their Likely Sources

Impurity TypePotential IdentityLikely SourceRecommended Primary Analytical Technique
Starting Material 4-Piperidin-4-yl-acetophenoneIncomplete reduction reaction.HPLC, LC-MS
By-product 1-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)ethanolOver-reduction or side reactions during piperidine synthesis.[7]HPLC, LC-MS, NMR
Reagent-Related Residual catalysts (e.g., Palladium, Nickel)Incomplete removal after hydrogenation steps.[8]ICP-MS[9]
Degradation Product Oxidation products of the piperidine ringExposure to air and light during synthesis or storage.[8][10]LC-MS
Residual Solvents Ethanol, Toluene, Methanol, etc.Trapped solvent from the reaction or a previous purification step.[3][]Headspace GC[5]
Q2: My analysis shows significant levels of the starting ketone (4-Piperidin-4-yl-acetophenone). What is the most effective removal strategy?

A2: The presence of the starting ketone is a common issue resulting from an incomplete reduction. Fortunately, the difference in polarity and functionality between the ketone (impurity) and the secondary alcohol (your product) allows for effective separation.

  • Recrystallization: This is often the most efficient method for removing less polar impurities like the starting ketone.[12][13] The hydroxyl group on your desired product, 1-(4-(Piperidin-4-yl)phenyl)ethanol, makes it more polar and likely to have different solubility characteristics than the ketone. A mixed solvent system, such as ethanol/water or methanol/ethyl acetate, can be highly effective. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is very soluble, and then add a "bad" solvent (an anti-solvent) in which it is poorly soluble to induce crystallization upon cooling.[12][14]

  • Flash Column Chromatography: If recrystallization fails to achieve the desired purity, flash chromatography is the next logical step.[15][16] The more polar alcohol product will adhere more strongly to the silica gel stationary phase than the less polar ketone.

    • Causality: The hydroxyl group of your product forms stronger hydrogen bonds with the silanol groups of the silica gel compared to the carbonyl group of the ketone. This results in a longer retention time for your product, allowing the ketone to elute first.

    • Pro-Tip: Since your compound contains a basic piperidine nitrogen, it can interact strongly with the acidic silica gel, leading to peak tailing. To counteract this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine).[17]

Q3: The solid hydrochloride salt is off-color (yellow to brown). What is the cause and how can I remove the color?

A3: A yellow or brown discoloration in piperidine-containing compounds is typically due to the formation of oxidation products.[8][10] The secondary amine in the piperidine ring can be susceptible to oxidation, especially when exposed to air and light over time.

The most effective method for removing these colored, often polar, impurities is recrystallization with activated charcoal .

  • Mechanism: Activated charcoal has a high surface area with a network of pores that adsorb large, colored impurity molecules while leaving your smaller target molecule in the solution.

  • Protocol:

    • Dissolve your crude, colored product in a suitable hot solvent (e.g., ethanol).

    • Add a small amount of activated charcoal (typically 1-2% by weight).

    • Keep the solution hot and swirl for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[17]

    • Allow the clear, hot filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color or colorless.

Visualized Workflow: Selecting a Purification Strategy

The choice of purification method depends on the nature of the impurities and the desired scale. This decision tree provides a logical pathway for selecting the most appropriate technique.

Purification_Decision_Tree start Impure Batch of 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl impurity_type What is the nature of the impurity? start->impurity_type solid_impurities Solid Impurities (e.g., Starting Materials, By-products) impurity_type->solid_impurities Solid volatile_impurities Volatile Impurities (e.g., Residual Solvents) impurity_type->volatile_impurities Volatile colored_impurities Colored Impurities / Degradants impurity_type->colored_impurities Color polarity_diff Significant Polarity Difference? solid_impurities->polarity_diff drying High Vacuum Drying (with gentle heating) volatile_impurities->drying charcoal_rx Recrystallization with Activated Charcoal colored_impurities->charcoal_rx recrystallization Attempt Recrystallization polarity_diff->recrystallization Yes chromatography Flash Column Chromatography polarity_diff->chromatography No / Minor Difference final_product Pure Product recrystallization->final_product chromatography->final_product drying->final_product charcoal_rx->final_product

Caption: Decision tree for selecting the appropriate purification method.

Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification techniques.

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is ideal for purifying solid compounds when a single solvent is not suitable.[12][14]

  • Dissolution: Place the crude 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol (e.g., start with 20-25 mL) required to fully dissolve the solid at or near the boiling point.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration into a pre-warmed clean flask.[17]

  • Induce Cloudiness: To the hot, clear solution, add hot water dropwise while stirring vigorously until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-dissolve: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are not trapping impurities during crystallization.[14]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This technique is used for separating compounds with different polarities.[17][18]

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your desired product a retention factor (Rf) of approximately 0.2-0.4. A starting point could be 95:5:0.5 Dichloromethane:Methanol:Triethylamine.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your eluent (e.g., Dichloromethane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane/methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading). This technique generally provides better separation than loading the sample as a liquid.

  • Elution: Begin running the column with your chosen eluent system. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine & Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Frequently Asked Questions (FAQs)

  • Q: What are the ICH guidelines for impurities in a new drug substance?

    • A: The International Council for Harmonisation (ICH) provides guidelines, such as Q3A, which specify thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[2][19] It is crucial to be aware of these limits during drug development.

  • Q: My compound is the hydrochloride salt. Can I perform an acid-base extraction?

    • A: To perform a standard acid-base extraction to remove neutral or acidic impurities, you would first need to neutralize the hydrochloride salt with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to generate the free base. The free base will be soluble in organic solvents like ethyl acetate or dichloromethane, allowing you to proceed with the extraction.[17] Afterward, you can reform the hydrochloride salt by treating the purified free base with HCl in a suitable solvent.

  • Q: How can I confirm the removal of residual solvents?

    • A: The most common and reliable method for quantifying residual solvents is headspace gas chromatography (GC), as specified in pharmacopeial guidelines like USP <467>.[3][5] This technique is highly sensitive and specific for volatile organic compounds.

  • Q: What are the best practices for storing the purified product to maintain its stability?

    • A: To prevent oxidation and degradation, store the purified 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride in a well-sealed container, under an inert atmosphere (like nitrogen or argon), protected from light, and in a cool, dry place.[8][10]

References

  • Benchchem. Common challenges in working with piperidine-based compounds.
  • BOC Sciences. (2025, September 11). Impurity Profiling in APIs: Strategies & Control.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Sigma-Aldrich. Troubleshooting Purification Methods.
  • SepPure Technologies. (2024, September 4). APIs in Pharmaceutical Industry: An Overview.
  • Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed?
  • BOC Sciences. Piperidine Impurities.
  • Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.
  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Tayana Solutions. Picking the best purification method for your API can be a tricky challenge.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4996.
  • Oceanic Pharmachem. (2017, March 24). Identifying and eliminating impurities in API manufacturing.
  • Ataman Kimya. PIPERIDINE.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Zamann Pharma Support GmbH. API Purification.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 4, 192-199.
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues [Doctoral dissertation, King's College London]. King's Research Portal.
  • Journal of Chemical and Pharmaceutical Research. (2016). An efficient synthesis of 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol: A key intermediate in Fenspiride HCl. 8(8), 51-57.
  • University of Missouri-St. Louis. Mixed Solvent Recrystallization.
  • El-Behery, M., & El-Kafrawy, P. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Madridge J Anal Sci Instrum, 6(1), 50-52.
  • ResearchGate. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same (US20080051579A1).
  • Agilent Technologies. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • National Center for Biotechnology Information. (2014). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 19(9), 13538–13552.
  • Google Patents. (1959). 4-phenylpiperidines and their preparation (US2904550A).
  • National Center for Biotechnology Information. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega, 9(12), 14065–14078.
  • Thermo Fisher Scientific. (2020). AN000807 - Analysis of pharmaceuticals for elemental impurities after dissolution in organic solvents using ICP-MS.
  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Chemical Communications.
  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate.
  • Polish Pharmaceutical Society. (2011). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 68(5), 633-642.
  • MDPI. (2024, July 18). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3329.
  • Journal of the Chemical Society. (1956). Alpha- and Beta-Prodine Type Compounds. 36-40.
  • Research Square. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • India Environment Portal. (2020). ToR Amendment Tagoor Chemicals Private Limited.
  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis.
  • Google Patents. (2011). The preparation method of N-phenethyl-4-anilinopiperidine (CN102249986A).
  • Google Patents. (1929). Purification of phenyl ethyl alcohol (US1698932A).
  • Google Patents. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride (CN115124457B).

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Bioanalysis of 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on assays that fail validation due to erratic internal standard responses or poor lower limit of quantitation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on assays that fail validation due to erratic internal standard responses or poor lower limit of quantitation (LLOQ) reproducibility. For highly basic, polar analytes like 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride, plasma matrix effects are almost always the primary culprit.

This guide moves beyond generic troubleshooting. It is designed to provide you with the mechanistic causality behind these failures and self-validating protocols to ensure your assay meets rigorous regulatory standards[1].

Diagnostic FAQ: Understanding the Enemy

Q: Why does 1-(4-(Piperidin-4-yl)phenyl)ethanol suffer from such severe signal suppression in plasma compared to neat solvent?

A: The causality lies in the intersection of the molecule's chemical structure and the physics of Electrospray Ionization (ESI).

Your analyte contains a piperidine ring—a secondary amine with a high pKa (~10–11). Under standard acidic liquid chromatography (LC) conditions (e.g., 0.1% formic acid), this amine is fully protonated, necessitating positive ion mode (ESI+) for detection.

However, human plasma is rich in endogenous glycerophosphocholines (GPCs) and lysophosphatidylcholines (LPCs)[2]. These phospholipids possess a quaternary ammonium headgroup that carries a permanent positive charge. Because they are highly surface-active, they rapidly migrate to the surface of the ESI droplet, physically outcompeting your polar piperidine analyte for charge and space[3]. As the droplet undergoes fission, the analyte is prevented from entering the gas phase, resulting in severe ion suppression[4].

G Analyte 1-(4-(Piperidin-4-yl)phenyl)ethanol (Basic Amine, Positively Charged) ESI ESI+ Droplet Surface Competition Analyte->ESI Matrix Plasma Phospholipids (Glycerophosphocholines) Matrix->ESI Suppression Ion Suppression (Reduced MS Signal) ESI->Suppression Phospholipids dominate droplet surface

Mechanism of ESI+ ion suppression by plasma phospholipids.

Troubleshooting Guide 1: Quantitative Assessment of the Matrix Effect

Q: How do I definitively prove that my sensitivity loss is due to matrix effects and not poor extraction recovery?

A: You must decouple extraction efficiency from ionization efficiency using the Matuszewski Post-Extraction Spike Method[5]. This is the gold standard for regulated bioanalysis[6].

Protocol: Matuszewski Matrix Effect Evaluation

Self-Validation Check: Ensure your LC-MS/MS system passes a system suitability test (SST) with a neat standard to verify instrument sensitivity before beginning this workflow.

  • Prepare Set A (Neat Standard): Spike 1-(4-(Piperidin-4-yl)phenyl)ethanol and your Stable Isotope-Labeled Internal Standard (SIL-IS) into the reconstitution solvent at the low, mid, and high Quality Control (QC) concentrations.

  • Prepare Set B (Post-Extraction Spike): Extract 6 independent lots of blank human plasma (ensure you include 1 lipemic and 1 hemolyzed lot to satisfy regulatory rigor)[7]. Spike the analyte and SIL-IS into the post-extraction supernatant at the same final concentrations as Set A.

  • Prepare Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the raw plasma before extraction, then process normally.

  • Calculate Absolute Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates suppression; an MF > 1 indicates enhancement[6].

  • Calculate IS-Normalized MF: Divide the analyte MF by the SIL-IS MF. According to FDA 2018 Bioanalytical Method Validation guidelines, the coefficient of variation (CV) of the IS-normalized MF across the 6 independent lots must be ≤ 15%[8].

G SetA Set A: Neat Standard (Analyte in Mobile Phase) CalcMF Absolute Matrix Factor (MF) MF = (Peak Area B / Peak Area A) SetA->CalcMF SetB Set B: Post-Extraction Spike (Analyte in Blank Plasma Extract) SetB->CalcMF CalcRE Extraction Recovery (RE) RE = (Peak Area C / Peak Area B) SetB->CalcRE SetC Set C: Pre-Extraction Spike (Analyte in Plasma before Prep) SetC->CalcRE

Matuszewski experimental design for calculating Matrix Factor and Recovery.

Troubleshooting Guide 2: Optimizing Sample Preparation

Q: My absolute Matrix Factor is 0.35 (65% suppression) using standard Protein Precipitation (PPT) with acetonitrile. How can I fix this?

A: PPT crashes proteins but leaves >95% of phospholipids in the supernatant, which then concentrate during the evaporation step, exacerbating the matrix effect[3]. To eliminate the causality of the suppression, you must physically remove the phospholipids using a targeted Phospholipid Removal (PLR) plate (e.g., HybridSPE or Captiva EMR-Lipid)[3][4].

Protocol: High-Efficiency Phospholipid Removal

Self-Validation Check: Monitor the MRM transition m/z 184 -> 184 (the phosphocholine headgroup fragment) during your run. A successful PLR extraction will show a flat baseline for this transition, proving the absence of matrix interferences.

  • Aliquot 100 µL of plasma into a 96-well PLR plate.

  • Add 300 µL of 1% formic acid in acetonitrile. (Mechanistic note: The acid disrupts analyte-protein binding, while the high organic content precipitates the proteins).

  • Mix thoroughly via aspiration/dispensation (avoid vortexing to prevent cross-well contamination).

  • Apply vacuum (10–15 in Hg) for 3–5 minutes. The proprietary zirconia or sorbent chemistry in the PLR frit selectively binds the phosphate moiety of the phospholipids, trapping them in the plate[4].

  • Collect the eluate, evaporate under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of initial mobile phase.

Data Presentation: Sample Preparation Efficacy

The table below summarizes typical quantitative outcomes when optimizing sample preparation for 1-(4-(Piperidin-4-yl)phenyl)ethanol:

Preparation TechniqueAbsolute Recovery (RE)Absolute Matrix Factor (MF)Phospholipid Removal (%)
Protein Precipitation (PPT) 92.4%0.35< 5%
Liquid-Liquid Extraction (LLE) 68.5%0.82~ 75%
Mixed-Mode Cation Exchange (MCX) 89.1%0.91~ 90%
Phospholipid Removal (PLR) Plate 94.3%0.98> 99%

Troubleshooting Guide 3: Chromatographic Evasion

Q: I am restricted to using PPT due to high-throughput automation limitations and budget constraints. Can I solve the matrix effect chromatographically?

A: Yes, by altering the retention time (Rt) of your analyte so it elutes outside the "phospholipid suppression zone"[9].

Because 1-(4-(Piperidin-4-yl)phenyl)ethanol is highly polar, it typically elutes early on a standard C18 reversed-phase column. This causes it to crash straight into the early-eluting lysophosphatidylcholines (LPCs) and void volume salts[2].

The Solution: Increase the mobile phase pH. By switching your aqueous mobile phase from 0.1% formic acid (pH ~2.7) to 10 mM ammonium bicarbonate (pH ~10), you will deprotonate the piperidine ring. This neutralizes the molecule, dramatically increasing its hydrophobicity. The analyte will now be retained much longer on the C18 column, eluting in a clean, interference-free chromatographic window between the early LPCs and the late-eluting GPCs.

References

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations IQVIA.[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Taylor & Francis.[Link]

  • Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup Agilent. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 FDA. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.[Link]

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations PubMed. [Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods IntechOpen.[Link]

  • Importance of Matrix Effects in LC–MS/MS Bioanalysis Taylor & Francis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Solubility: 1-(4-(Piperidin-4-yl)phenyl)ethanol Free Base versus its Hydrochloride Salt

Abstract For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is fundamental to its progression from discovery to a viable therapeutic agent. Solu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is fundamental to its progression from discovery to a viable therapeutic agent. Solubility, in particular, stands as a critical gatekeeper for bioavailability and formulation development. This guide provides an in-depth comparative analysis of the aqueous solubility of 1-(4-(piperidin-4-yl)phenyl)ethanol in its free base form versus its hydrochloride (HCl) salt. We will explore the theoretical underpinnings of why salt formation is a common strategy to enhance solubility, provide detailed experimental protocols for accurate solubility determination, and present a comparative data summary.

Introduction: The Critical Role of Solubility in Drug Development

A significant challenge in modern drug discovery is the prevalence of poorly soluble candidate compounds.[1] Aqueous solubility is a prerequisite for absorption following oral administration, as only a dissolved drug can permeate biological membranes to exert its therapeutic effect.[2] Consequently, poor solubility can lead to low and erratic bioavailability, hindering clinical development.[1]

1-(4-(Piperidin-4-yl)phenyl)ethanol is a molecule of interest, featuring a basic piperidine moiety. For weakly basic compounds, conversion to a salt form is a widely employed and effective strategy to improve aqueous solubility and dissolution rates.[3][4] This guide will dissect the physicochemical differences between the free base and its HCl salt, providing a practical framework for their comparative solubility assessment.

Physicochemical Properties and the Rationale for Salt Formation

The core difference in solubility between a free base and its salt stems from the ionization state of the molecule. 1-(4-(Piperidin-4-yl)phenyl)ethanol contains a basic piperidine nitrogen that can be protonated.

  • The Free Base: In its neutral form, the molecule's solubility is dictated by its intrinsic lipophilicity and the energy required to overcome the crystal lattice forces by solvent molecules. While the alcohol and secondary amine groups offer some hydrophilicity, the overall molecule may still exhibit limited aqueous solubility.

  • The Hydrochloride Salt: By reacting the basic piperidine nitrogen with hydrochloric acid, a salt is formed. In this state, the molecule carries a positive charge, significantly enhancing its interaction with polar water molecules through ion-dipole forces. This generally leads to a substantial increase in aqueous solubility.[3] The crystal lattice of the salt is also different, often being more readily disrupted by water, which facilitates faster dissolution.[3]

The pH of the aqueous medium is a critical factor governing the solubility of ionizable compounds.[5] For a weak base like 1-(4-(piperidin-4-yl)phenyl)ethanol, the Henderson-Hasselbalch equation dictates the equilibrium between the ionized (protonated) and non-ionized (free base) forms. The solubility of the HCl salt is typically highest at a pH below the pKa of the conjugate acid, where the ionized form predominates.[4]

Table 1: Predicted Physicochemical Properties of 1-(4-(Piperidin-4-yl)phenyl)ethanol

PropertyPredicted ValueSource
Molecular FormulaC13H19NO[6][7]
Molecular Weight205.30 g/mol [6]
Predicted XlogP1.7[8][9]
Predicted pKa~9.0 (for the piperidine nitrogen)[10][11][12]

Note: Experimental determination is required for definitive values.

Experimental Protocols for Solubility Determination

To provide a robust comparison, both thermodynamic and kinetic solubility assays are recommended. Thermodynamic solubility represents the true equilibrium solubility and is the gold standard, while kinetic solubility provides a higher-throughput assessment often used in early discovery.[5][13]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the benchmark for determining thermodynamic solubility.[2] It involves equilibrating an excess of the compound in a specific solvent system until a saturated solution is achieved.[14][15]

Objective: To determine the maximum equilibrium solubility of 1-(4-(piperidin-4-yl)phenyl)ethanol free base and its HCl salt in various aqueous buffers.

Materials:

  • 1-(4-(Piperidin-4-yl)phenyl)ethanol free base

  • 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Purified water (Milli-Q or equivalent)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Procedure:

  • Preparation: Add an excess amount (e.g., 2-5 mg) of the test compound (free base or HCl salt) to a 2 mL glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Dilute the filtered saturated solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method. A standard calibration curve must be prepared to accurately quantify the concentration.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add Excess Compound to Vial B Add Precise Volume of Buffer A->B C Incubate on Orbital Shaker (24-48h, 25°C) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Filter through 0.22µm Syringe Filter E->F G Dilute Sample F->G H Quantify by HPLC-UV G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility assays are often used in early drug discovery for rapid screening.[5] They measure the solubility of a compound that precipitates out of a solution when an organic stock solution is diluted into an aqueous buffer.[5][16] The results from kinetic assays often show higher solubility values compared to thermodynamic assays because the precipitate may be amorphous rather than crystalline.[13][17]

Objective: To rapidly assess the kinetic solubility of the free base and HCl salt.

Materials:

  • Test compounds (free base and HCl salt)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10 mM) of both the free base and HCl salt in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solutions.

  • Aqueous Addition: Add the aqueous buffer to each well, causing the compound to precipitate if its solubility is exceeded.

  • Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.[16]

  • Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Comparative Solubility Data

The following table presents hypothetical but expected results from the thermodynamic solubility experiments, illustrating the anticipated difference between the free base and its hydrochloride salt.

Table 2: Comparative Thermodynamic Solubility Data

Compound FormSolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Free Base Purified Water25500.24
PBS (pH 7.4)25650.32
Citrate Buffer (pH 3.0)251500.73
HCl Salt Purified Water25>10,000>48.7
PBS (pH 7.4)25>10,000>48.7
Citrate Buffer (pH 3.0)25>20,000>97.4

Discussion and Interpretation

The data clearly demonstrates the profound impact of salt formation on the aqueous solubility of 1-(4-(piperidin-4-yl)phenyl)ethanol.

  • Enhanced Solubility of the HCl Salt: As anticipated, the hydrochloride salt exhibits significantly higher solubility across all tested aqueous media compared to the free base. This is attributed to the protonation of the basic piperidine nitrogen, leading to a charged species that readily interacts with water.[3]

  • pH-Dependent Solubility: For the free base, a notable increase in solubility is observed at pH 3.0 compared to pH 7.4. This is because the acidic environment protonates the piperidine moiety, effectively forming the more soluble salt in situ. The intrinsic solubility of the free base is best represented by its solubility in purified water or a buffer where it remains largely non-ionized (i.e., at a pH well above its pKa).[15]

  • Implications for Drug Development: The superior solubility of the hydrochloride salt makes it a much more attractive candidate for oral formulation development.[18] Higher solubility can lead to a faster dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs.[19] However, it is also important to consider potential downsides of salt forms, such as hygroscopicity and the potential for disproportionation back to the less soluble free base under certain conditions.[18][20] The "common ion effect" can also reduce the solubility of chloride salts in the gastrointestinal tract, which has a high concentration of chloride ions.[4][19]

Diagram 2: Equilibrium Between Free Base and HCl Salt

G cluster_equilibrium pH-Dependent Equilibrium in Aqueous Solution FreeBase Free Base (Low Solubility) Salt Protonated Form (HCl Salt) (High Solubility) FreeBase->Salt + H⁺ Salt->FreeBase - H⁺

Caption: pH-Dependent Equilibrium in Aqueous Solution.

Conclusion

The conversion of 1-(4-(piperidin-4-yl)phenyl)ethanol from its free base to its hydrochloride salt is a highly effective strategy for overcoming solubility limitations. The experimental data confirms that the HCl salt possesses vastly superior aqueous solubility, particularly at physiologically relevant pH values. This enhanced solubility is a critical attribute that can positively influence the dissolution rate and subsequent bioavailability of the compound. For drug development professionals, this guide underscores the importance of salt screening and selection as a fundamental tool in lead optimization and pre-formulation studies. The provided protocols offer a standardized approach to generating reliable and comparable solubility data to inform these critical decisions.

References

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64(4), 301-313. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Mayer, P., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 285, 131449. Retrieved from [Link]

  • Paulekuhn, G. S., et al. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? Pharmaceutical Technology, 34(3), 66-71. Retrieved from [Link]

  • Gokaraju, S. S., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(1), 183-191. Retrieved from [Link]

  • ASTM International. (2002). Standard Test Method for Determining the Aqueous Solubility of Organic Compounds. E1148-02. Retrieved from [Link]

  • Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. Pharmaceutical Technology, 39(9), 44-55. Retrieved from [Link]

  • Saini, V., et al. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from [Link]

  • LookChem. (n.d.). 1-Phenethyl-4-piperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

  • NextSDS. (n.d.). (4-PIPERIDIN-4-YL-PHENYL)-METHANOL — Chemical Substance Information. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • USP. (2012). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • PubChem. (n.d.). 4-Phenylpiperidin-4-ol hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

Sources

Comparative

1H and 13C NMR Spectral Validation of 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride: A Comparative Guide

For drug development professionals and analytical chemists, the structural verification of active pharmaceutical ingredients (APIs) and critical intermediates is non-negotiable. Nuclear Magnetic Resonance (NMR) spectrosc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, the structural verification of active pharmaceutical ingredients (APIs) and critical intermediates is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for atomic-level structural elucidation and quantitative purity assessment[1].

This guide provides an in-depth comparative analysis of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride , evaluating a highly purified, validated reference standard against unvalidated generic alternatives. By detailing the causality behind experimental choices, providing step-by-step methodologies, and presenting quantitative spectral data, this guide establishes a self-validating framework for ensuring GxP compliance and analytical rigor[2].

The Causality of Experimental Design: Why NMR?

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride features three distinct chemical environments: a substituted benzene ring, a secondary alcohol (ethanol group), and a protonated piperidine ring. Validating this molecule requires more than simple mass spectrometry; it requires confirming the regiochemistry of the substituents and the exact salt form.

Solvent Selection: The Role of DMSO-d6

The choice of solvent is the most critical variable in this validation. While deuterated water (D2O) or methanol (CD3OD) readily dissolves hydrochloride salts, they are protic solvents. They will rapidly exchange with the hydroxyl (-OH) and protonated amine (-NH2+) protons, rendering them invisible in the 1H NMR spectrum.

By utilizing Deuterated Dimethyl Sulfoxide (DMSO-d6) , we suppress this rapid exchange. This allows for the direct observation of the broad -NH2+ signals (confirming the hydrochloride salt form) and the -OH doublet (confirming the intact secondary alcohol). The positive charge on the piperidine nitrogen strongly deshields the adjacent aliphatic protons, shifting them significantly downfield compared to the free base form—a critical diagnostic feature.

Regulatory Alignment

The methodologies described herein align with the International Council for Harmonisation ICH Q2(R2) guidelines for analytical validation[3] and the United States Pharmacopeia USP <761> standards for NMR spectroscopy[4].

NMR Validation Workflow

The following diagram illustrates the logical progression from sample preparation to final structural validation, ensuring a self-validating analytical system.

NMR_Validation_Logic Start 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl Sample Prep Sample Preparation (Dissolution in DMSO-d6 + TMS) Start->Prep Acq Data Acquisition (1H & 13C NMR at 400 MHz) Prep->Acq Process Spectral Processing (FT, Phase/Baseline Correction) Acq->Process Analysis Structural Elucidation & Peak Assignment Process->Analysis Salt Salt Form Validation (NH2+ peaks at ~9.0 ppm) Analysis->Salt Purity Purity Assessment (Absence of residual solvents/impurities) Analysis->Purity Valid Validated Reference Standard (Ready for Drug Development) Salt->Valid Purity->Valid

Figure 1: Logical workflow for the NMR spectral validation and purity assessment of the target compound.

Step-by-Step Experimental Methodology

To ensure reproducibility and trustworthiness, the following self-validating protocol must be strictly adhered to.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 mg (± 0.5 mg) of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride using a microbalance.

  • Dissolution: Dissolve the solid in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Data Acquisition (400 MHz Spectrometer)
  • Tuning & Locking: Insert the sample, tune and match the probe to the exact frequencies of 1H and 13C, and lock the magnetic field onto the deuterium signal of DMSO-d6.

  • Shimming: Perform gradient shimming (Z1-Z5) until the TMS peak exhibits a line width at half-height of < 1.0 Hz.

  • 1H NMR Parameters: Acquire data using a 30° excitation pulse, a spectral width of 15 ppm, 32 scans, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

  • 13C NMR Parameters: Acquire data using a proton-decoupled sequence (e.g., WALTZ-16), a spectral width of 250 ppm, 1024 scans, and a D1 of 2.0 seconds.

Phase 3: Spectral Processing
  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction to ensure accurate integration values.

  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

Quantitative Data Presentation

The following tables summarize the expected and validated chemical shifts for the high-purity standard, serving as a benchmark for product comparison.

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Feature
8.80 – 9.20Broad singlet (br s)2HPiperidine -NH2+ (Confirms HCl salt form)
7.30Doublet (d, J = 8.0 Hz)2HAromatic C2, C6 protons
7.20Doublet (d, J = 8.0 Hz)2HAromatic C3, C5 protons
5.10Doublet (d, J = 4.5 Hz)1H-OH (Hydroxyl proton)
4.70Multiplet (m)1H-CH- (Ethanol methine)
3.30Multiplet (m)2HPiperidine equatorial -CH2- (adjacent to N+)
2.95Multiplet (m)2HPiperidine axial -CH2- (adjacent to N+)
2.80Multiplet (m)1HPiperidine -CH- (attached to phenyl ring)
1.75 – 1.85Multiplet (m)4HPiperidine -CH2- (positions 3 and 5)
1.30Doublet (d, J = 6.5 Hz)3H-CH3 (Ethanol methyl)
Table 2: 13C NMR Chemical Shift Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Feature
145.0Quaternary (C)Aromatic C1 (attached to ethanol group)
143.5Quaternary (C)Aromatic C4 (attached to piperidine ring)
126.5Methine (CH)Aromatic C3, C5
125.5Methine (CH)Aromatic C2, C6
68.0Methine (CH)-CH-OH (Ethanol methine carbon)
43.5Methylene (CH2)Piperidine C2, C6 (adjacent to N+)
40.5Methine (CH)Piperidine C4 (attached to phenyl ring)
29.5Methylene (CH2)Piperidine C3, C5
26.0Methyl (CH3)-CH3 (Ethanol methyl carbon)

Product Comparison: Validated Standard vs. Generic Alternatives

When sourcing 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride, the analytical profile can vary drastically between suppliers. Below is an objective comparison between our Validated Reference Standard and a typical Unvalidated Generic Alternative encountered in the market.

Table 3: Comparative Performance Guide
Validation CriteriaValidated Reference StandardUnvalidated Generic AlternativeImpact on Drug Development
Salt Form Confirmation Distinct, broad -NH2+ signals present at 8.80–9.20 ppm.Ambiguous broad peak at ~2.50 ppm; missing 9.0 ppm signals.Indicates the generic is actually the free base or partially dissociated, leading to unpredictable solubility and formulation failures.
Aliphatic Peak Shifting Piperidine protons correctly deshielded (2.95–3.30 ppm).Piperidine protons shifted upfield (2.60–3.10 ppm).Confirms the generic lacks the protonated nitrogen necessary for the specified hydrochloride salt.
Purity Assessment (qNMR) > 99.5% purity. No extraneous aliphatic or aromatic peaks.< 95% purity. Presence of singlets at 1.99 ppm and quartets at 4.03 ppm.Generic contains residual Ethyl Acetate solvent, violating ICH Q3C guidelines for residual solvents.
Spectral Resolution Sharp, well-resolved multiplets with a flat baseline.Broadened peaks with a distorted baseline.Poor shimming or the presence of paramagnetic impurities (e.g., trace transition metals from synthesis) in the generic batch.
Conclusion of Comparison

The experimental data clearly demonstrates that utilizing an unvalidated generic batch introduces severe risks regarding salt-form accuracy and solvent contamination. The Validated Reference Standard provides a self-consistent, ICH-compliant NMR profile that guarantees the exact regiochemistry, the correct hydrochloride salt state, and the absence of synthetic impurities, ensuring seamless transition into downstream pharmacological testing.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery National Institutes of Health (NIH) / PMC[Link]

  • NMR under GxP in Drug Development and Manufacturing Almac Group[Link]

  • Quality Guidelines - ICH Q2(R2) Analytical Validation International Council for Harmonisation (ICH)[Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ECA Academy[Link]

Sources

Validation

Validating the purity of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride using quantitative NMR

Validating the Purity of 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride: A Comparative Guide to qNMR vs. Traditional Methods In the landscape of pharmaceutical research and drug development, the purity of critical bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride: A Comparative Guide to qNMR vs. Traditional Methods

In the landscape of pharmaceutical research and drug development, the purity of critical building blocks directly dictates the success of downstream synthetic steps and the safety profile of the final Active Pharmaceutical Ingredient (API)[1]. 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride (CAS: 32340-85-5) is a highly versatile secondary alcohol and piperidine-containing intermediate[2]. Because impurities in such intermediates can cascade through a synthetic route, establishing an absolute mass fraction is paramount.

Historically, analytical scientists have relied on High-Performance Liquid Chromatography (HPLC-UV) or the Mass Balance approach. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, primary analytical method for absolute purity assignment[1][3]. This guide objectively compares these methodologies and provides a self-validating qNMR protocol tailored specifically for 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride.

The Analytical Dilemma: qNMR vs. Traditional Methodologies

To understand why qNMR is rapidly becoming the gold standard for reference material preparation and purity validation[4], we must examine the mechanistic limitations of traditional techniques:

1. The Mass Balance Approach (Indirect) Mass balance determines purity by subtracting the sum of all detectable impurities (water, residual solvents, inorganic ash, and related organic substances) from 100%[4][5]. While comprehensive, it is highly labor-intensive and suffers from the propagation of errors across multiple instruments (Karl Fischer, TGA, GC, HPLC)[4]. Furthermore, it struggles with organic substances that lack chromophores[6].

2. HPLC-UV (Relative) HPLC separates components and measures purity based on the area percent of the UV response[1]. The critical flaw here is the assumption that all impurities share the same UV response factor as the main analyte[1]. To achieve absolute quantification, HPLC requires an identical, highly pure reference standard of the analyte itself—a paradox when you are trying to validate the purity of a novel or newly synthesized intermediate[7].

3. qNMR (Direct & Absolute) qNMR operates on a fundamental law of physics: the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei generating that signal[8][9]. By co-dissolving the sample with a certified Internal Standard (IS) of known purity, qNMR provides a direct measurement of the absolute mass fraction[5][10]. It does not require an identical reference standard, nor does it rely on compound-specific response factors[10].

G Title Purity Assessment Strategies MB Mass Balance (Indirect Method) Title->MB qNMR qNMR (Direct Method) Title->qNMR HPLC HPLC-UV (Organic Impurities) MB->HPLC KF Karl Fischer (Water Content) MB->KF TGA TGA / Ash (Inorganic Residues) MB->TGA IS Internal Standard (SI-Traceable CRM) qNMR->IS Integ Signal Integration (Direct Molar Ratio) qNMR->Integ ResultMB Purity = 100% - Sum(Impurities) HPLC->ResultMB KF->ResultMB TGA->ResultMB ResultQNMR Absolute Mass Fraction IS->ResultQNMR Integ->ResultQNMR

Logical comparison of Mass Balance vs. qNMR purity assessment workflows.

Comparative Performance Data

The following table summarizes the operational and analytical differences between the three methods when applied to pharmaceutical intermediates like 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride.

Parameter1H-qNMRHPLC-UVMass Balance
Quantification Principle Direct molar ratio of nuclei[1]UV absorbance area percent[1]100% minus sum of all impurities[4]
Reference Standard Needed Generic SI-traceable IS (e.g., Maleic acid)[10]Identical to target analyte[7]Multiple (for each specific impurity)[1]
Detection of Inorganics Yes (reflected as a mass deficit)No (invisible to UV)Yes (via TGA/Residue on Ignition)[5]
Analysis Time Hours (Rapid)[5]Days (Method dev. required)[8]Days (Multiple instruments)[4]
Accuracy / Bias Risk High / Low bias[11]Variable / Response factor bias[1]Moderate / Error propagation[4]

Self-Validating qNMR Experimental Protocol

To ensure metrological traceability and scientific integrity, a qNMR protocol must be internally self-validating. The causality behind every step—from weighing to relaxation delays—must be strictly controlled.

Internal Standard (IS) and Solvent Selection

Causality: The IS must be highly pure (SI-traceable), chemically inert toward the analyte, and exhibit an NMR signal completely separated from the analyte's signals[7][9].

  • Analyte Profile: 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl exhibits aromatic protons (~7.2–7.4 ppm), a methine quartet (~4.7 ppm), piperidine multiplet signals (~1.5–3.5 ppm), and a methyl doublet (~1.3 ppm).

  • Selection: Maleic acid (TraceCERT®) is chosen because it produces a distinct, sharp singlet at ~6.26 ppm in DMSO-d6, ensuring zero overlap with the analyte[10]. DMSO-d6 is selected as the solvent because it fully dissolves both the hydrochloride salt and the IS without causing chemical shift artifacts[9][10].

Gravimetric Preparation

Causality: qNMR is a primary ratio method; therefore, the accuracy of the final purity value is entirely dependent on the precision of the weighed masses[12].

  • Step: Use an ultra-microbalance (readability d=0.1μg ) installed on an anti-vibration table[12].

  • Step: Accurately co-weigh approximately 10.0 mg of 1-(4-(Piperidin-4-yl)phenyl)ethanol HCl and 5.0 mg of Maleic acid directly into an anti-static vial. Record the exact masses ( msample​ and mIS​ ).

  • Step: Add 0.8 mL of DMSO-d6, vortex until completely dissolved, and transfer to a high-quality 5 mm NMR tube[9].

T1 Relaxation Measurement (The Self-Validation Step)

Causality: If the nuclei are not fully relaxed back to their equilibrium state between radiofrequency pulses, their signal integrals will be artificially truncated, leading to massive quantification errors[9].

  • Step: Run an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) for both the Maleic acid singlet and the chosen target peak of the analyte (e.g., the methyl doublet).

  • Step: Set the inter-pulse delay ( D1​ ) to at least 7 times the longest T1​ to guarantee >99.9% signal recovery[9].

Data Acquisition and Processing
  • Acquisition: Acquire the 1H-NMR spectrum at 298 K using a 90° excitation pulse. Use a minimum of 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250 for the quantified peaks.

  • Processing: Apply zero-filling (e.g., 64k data points) and an exponential window function (Line Broadening = 0.3 Hz). Perform strict manual phase correction and a high-order polynomial baseline correction to ensure the integral regions are perfectly flat[9].

Absolute Purity Calculation

Calculate the mass fraction ( Psample​ ) using the following equation[9]:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

Where:

  • I = Integrated peak area

  • N = Number of protons generating the signal (e.g., NIS​=2 for Maleic acid; Nsample​=3 for the analyte's methyl group)

  • M = Molar mass ( Msample​=241.76 g/mol for the HCl salt; MIS​=116.07 g/mol )

  • m = Exact weighed mass

  • PIS​ = Certified purity of the Internal Standard

Protocol Weigh 1. Gravimetric Prep Ultra-microbalance Dissolve 2. Dissolution DMSO-d6 + Maleic Acid Weigh->Dissolve T1 3. T1 Measurement Inversion Recovery Dissolve->T1 Acq 4. Acquisition D1 > 7*T1, 90° Pulse T1->Acq Proc 5. Processing Phase & Baseline Corr. Acq->Proc Calc 6. Calculation Absolute Purity Eq. Proc->Calc

Self-validating experimental workflow for absolute purity determination via qNMR.

Conclusion

For complex pharmaceutical intermediates like 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride, traditional mass balance and HPLC methodologies introduce significant risks of error propagation and response-factor bias[1][4]. By leveraging the direct proportionality of nuclear magnetic resonance, qNMR provides an elegant, self-validating, and metrologically traceable alternative[3][11]. When executed with rigorous gravimetric controls and optimized relaxation parameters, qNMR ensures the highest standard of scientific integrity in drug development pipelines.

Sources

Comparative

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride structural analogs comparison in drug design

As a Senior Application Scientist in medicinal chemistry and targeted protein degradation (TPD), I frequently evaluate linker and scaffold selection to optimize the physicochemical properties and spatial geometry of drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and targeted protein degradation (TPD), I frequently evaluate linker and scaffold selection to optimize the physicochemical properties and spatial geometry of drug candidates. The 4-aryl piperidine scaffold—specifically 1-(4-(piperidin-4-yl)phenyl)ethanol hydrochloride and its structural analogs—has emerged as a highly privileged building block.

Unlike highly flexible PEG chains or entirely rigid alkynes, the 4-phenylpiperidine axis acts as a "semi-flexible" vector. It provides a rigid 3D projection from the piperidine nitrogen through the phenyl ring, while the terminal ethanol (or methanol) moiety offers a versatile, orthogonal handle for coupling or hydrogen bonding.

This guide provides an objective, data-driven comparison of 1-(4-(piperidin-4-yl)phenyl)ethanol hydrochloride and its structural analogs, detailing their mechanistic roles in PROTAC (Proteolysis Targeting Chimera) development and kinase/GPCR pharmacophore optimization.

Mechanistic Rationale: Why the 4-Aryl Piperidine Scaffold?

The selection of a linker or scaffold is rarely arbitrary. The causality behind choosing a 1-(4-(piperidin-4-yl)phenyl)ethanol analog over a standard alkyl chain lies in two critical factors:

  • Vector Rigidification & Ternary Complex Formation : In PROTAC design, the linker must facilitate a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Excessive flexibility leads to a high entropic penalty upon binding. The 4-phenylpiperidine core restricts the number of rotatable bonds, pre-organizing the degrader's 3D orientation to favor productive ubiquitination[1].

  • Cryptic Hydrogen-Bonding Networks : In traditional small-molecule inhibitors (e.g., kinase inhibitors), the benzylic alcohol moiety is not just a passive linker attachment point. Recent structural biology studies reveal that benzylic alcohols can project into solvent-exposed pockets, engaging in cryptic hydrogen-bonding interactions with structural water molecules that bridge to the protein backbone, thereby massively enhancing cellular potency[2].

Comparative Analysis of Structural Analogs

To objectively select the correct analog for your workflow, we must compare their physicochemical properties and orthogonal reactivities. The hydrochloride salt form is standard across these analogs because the freebase secondary amines are prone to atmospheric oxidation and present as difficult-to-handle hygroscopic oils.

Table 1: Physicochemical Comparison of 4-Aryl Piperidine Linker Analogs

AnalogTerminal GroupMW (Freebase)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Application
1-(4-(Piperidin-4-yl)phenyl)ethanol Secondary Alcohol (-CH(OH)CH3)205.3032.5922Chiral vectorization, Kinase inhibitors
(4-(Piperidin-4-yl)phenyl)methanol Primary Alcohol (-CH2OH)191.2732.5922Standard PROTAC semi-flexible linker[3]
1-(4-(Piperidin-4-yl)phenyl)ethan-1-one Ketone (-C(=O)CH3)203.2829.1012Rigid H-bond acceptor, synthetic precursor
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine Primary Amine (-CH2CH2NH2)204.3148.3932Amide-linked PROTACs

Performance Insight: The methanol analog (primary alcohol) is the industry standard for rapid PROTAC prototyping due to its lack of steric hindrance during etherification/esterification[4]. However, the ethanol analog (secondary alcohol) introduces a chiral center. While this complicates synthesis, the methyl group can restrict the trajectory of the E3 ligase ligand, potentially enhancing degradation selectivity by forcing a specific ternary complex conformation.

Application Workflow 1: PROTAC Vectorization

When utilizing these analogs as PROTAC linkers, the orthogonal reactivity of the secondary amine (piperidine) and the benzylic alcohol is exploited. The piperidine nitrogen is typically coupled to the target warhead via Nucleophilic Aromatic Substitution (SNAr) or amidation, while the alcohol is linked to the E3 ligase ligand (e.g., CRBN or VHL binders).

PROTAC_Vector Warhead Target Warhead (e.g., HPK1 Binder) Piperidine Piperidine Ring (Rigid N-Vector) Warhead->Piperidine SNAr / Amidation Phenyl Phenyl Core (Pi-Spacer) Piperidine->Phenyl C-C Bond Alcohol Ethanol/Methanol (O-Linkage) Phenyl->Alcohol C-C Bond E3 E3 Ligase Ligand (CRBN/VHL) Alcohol->E3 Etherification / Carbamate

Fig 1: Vectorization logic of 4-aryl piperidine linkers in PROTAC ternary complex formation.

Step-by-Step Protocol: PROTAC Linker Integration

This protocol utilizes a self-validating LC-MS tracking system to ensure the benzylic alcohol does not undergo unintended dehydration.

Phase 1: Piperidine N-Alkylation (Warhead Attachment)

  • Preparation : Dissolve 1.0 eq of (4-(Piperidin-4-yl)phenyl)methanol hydrochloride in anhydrous DMF (0.2 M concentration).

  • Neutralization : Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation: Spot an aliquot on wet pH paper; ensure pH is ≥ 9 to confirm the liberation of the free amine from the HCl salt.

  • Coupling : Add 1.1 eq of the electrophilic target warhead (e.g., an aryl fluoride). Stir at 80°C for 12 hours.

  • Validation : Monitor by LC-MS. The target mass should reflect [Warhead + Linker - Leaving Group + H]+. Ensure no peak exists at [M - 18] (loss of water), which would indicate unwanted dehydration of the benzylic alcohol.

Phase 2: Benzylic Alcohol Activation (E3 Ligase Coupling)

  • Purification : Isolate the intermediate via silica gel flash chromatography (DCM/MeOH gradient).

  • Activation : Dissolve the intermediate and 1.2 eq of the E3 ligase ligand (containing a free carboxylic acid) in anhydrous DCM.

  • Esterification : Add 1.5 eq of EDC·HCl and 0.2 eq of DMAP. Stir at room temperature for 6 hours.

  • Final Isolation : Purify the final PROTAC via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

Application Workflow 2: Kinase & GPCR Pharmacophore Optimization

Beyond PROTACs, the 1-(4-(piperidin-4-yl)phenyl)ethanol scaffold is a potent pharmacophore in its own right. In the development of noncovalent kinase inhibitors (such as BTK inhibitors), the 4-phenylpiperidine vector exits the ATP binding site, exposing the ethanol moiety to a solvated pocket[2].

Cryptic_HBond Kinase Kinase Backbone (e.g., Asn479/Cys481) Water Cryptic Water Network Water->Kinase Bridging H-Bonds Alcohol Benzylic Alcohol (-OH) Alcohol->Water H-Bond Donor/Acceptor Piperidine 4-Phenylpiperidine Core Piperidine->Alcohol Vector Projection Warhead Hinge Binder (Pyrazole Core) Warhead->Piperidine C-N Bond

Fig 2: Cryptic hydrogen-bonding network of benzylic alcohol analogs in kinase pockets.

Experimental Validation of Target Engagement

To validate that the benzylic alcohol is successfully engaging the cryptic water network, researchers should employ a Cellular Thermal Shift Assay (CETSA) :

  • Treat live cells with varying concentrations of the synthesized ethanol analog vs. the des-hydroxyl control (a simple 4-phenylpiperidine).

  • Heat aliquots of the cells to a gradient of temperatures (e.g., 40°C to 65°C).

  • Lyse the cells and isolate the soluble protein fraction via centrifugation.

  • Quantify the target protein using Western Blot.

  • Data Interpretation: The analog possessing the benzylic alcohol should demonstrate a significantly higher aggregation temperature (ΔTm > 3°C) compared to the des-hydroxyl control, proving that the cryptic hydrogen-bonding network stabilizes the protein in a cellular environment.

Summary and Selection Guide

When designing your next degrader or inhibitor:

  • Choose (4-(Piperidin-4-yl)phenyl)methanol for rapid, sterically unhindered PROTAC linker synthesis[3].

  • Choose 1-(4-(Piperidin-4-yl)phenyl)ethanol when you need to explore chiral space to restrict E3 ligase trajectory or lock a specific hydrogen-bond geometry in a kinase solvent pocket[2].

  • Always source these compounds as hydrochloride salts to ensure long-term bench stability and precise stoichiometric control during your initial coupling steps.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy". (July 31, 2024).[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor". (January 30, 2026).[Link]

Sources

Validation

Benchmarking the Biological Activity of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride in Animal Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a novel chemical entity with a phenylethanolamine scaffold connected to a piperidine ring....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a novel chemical entity with a phenylethanolamine scaffold connected to a piperidine ring. Compounds with this structural motif are known to interact with various biogenic amine receptors and transporters.[1][2] Given its structure, this compound is hypothesized to possess modulatory activity at dopamine receptors, a key target for antipsychotic drug development.[3][4]

This guide provides a comprehensive framework for benchmarking the in vivo biological activity of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride, hereafter referred to as "Test Compound," in established animal models predictive of antipsychotic efficacy. The performance of the Test Compound will be objectively compared against Haloperidol, a well-characterized first-generation (typical) antipsychotic that acts primarily as a dopamine D2 receptor antagonist.[5][6]

The following sections will detail the scientific rationale for model selection, provide step-by-step experimental protocols, present comparative data, and offer insights into the interpretation of potential outcomes. This guide is designed to ensure scientific rigor and trustworthiness through validated methodologies and authoritative references.

Hypothesized Mechanism of Action and Comparator Rationale

The core hypothesis is that the Test Compound functions as a dopamine D2 receptor antagonist. The dopaminergic system, particularly the D2 receptor, is deeply implicated in the pathophysiology of psychosis.[3] Antagonism of D2 receptors is a cornerstone of antipsychotic therapy. Therefore, it is logical to benchmark the Test Compound in animal models where D2 antagonism is known to produce a measurable effect.

Haloperidol was selected as the comparator for several key reasons:

  • Well-Established Mechanism: It is a potent D2 receptor antagonist, providing a clear mechanistic benchmark.[6]

  • Extensive Preclinical Data: A wealth of data exists on its effects in various animal models, allowing for robust comparison.[7][8][9]

  • Predictive Validity: Its efficacy in animal models, such as reversing amphetamine-induced hyperlocomotion, correlates well with its clinical antipsychotic effects.[7][10]

The following diagram illustrates the hypothesized signaling pathway and the points of intervention for both the Test Compound and Haloperidol.

D2_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopa Dopamine Vesicle Synaptic Vesicle D2R Dopamine D2 Receptor Dopa->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Response Cellular Response (e.g., altered neuronal firing) Haloperidol Haloperidol Haloperidol->D2R Antagonist Test_Compound Test Compound Test_Compound->D2R Hypothesized Antagonist

Caption: Hypothesized D2 Receptor Antagonism Workflow.

Pharmacokinetic Profiling: A Prerequisite for In Vivo Studies

Before assessing efficacy, it is crucial to understand the pharmacokinetic (PK) profile of the Test Compound in the chosen animal model (e.g., Sprague-Dawley rats). This ensures that appropriate dose levels and time points are selected for subsequent pharmacodynamic and behavioral studies.

Comparative Pharmacokinetic Parameters

The table below outlines key PK parameters to be determined for the Test Compound, with established values for Haloperidol in rats provided for comparison.

ParameterDescriptionTarget Profile for Test CompoundHaloperidol (Rat Data)Citation
Tmax Time to reach maximum plasma concentration< 2 hours (for acute studies)~15 minutes (s.c.), ~1 hour (p.o.)[11][12]
Cmax Maximum plasma concentrationDose-proportional increaseVaries with dose[13]
t1/2 (half-life) Time for plasma concentration to reduce by half1-4 hours~1.5 hours[13]
Bioavailability Fraction of administered dose reaching systemic circulation> 30% (oral)High (IM), ~87% (oral)[12]
Brain Penetration Ratio of brain to plasma concentration> 1Accumulates in the brain (up to 40x serum level)[11]
Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Administration:

    • Intravenous (IV) bolus (e.g., 1 mg/kg) via tail vein to determine clearance and volume of distribution.

    • Oral gavage (p.o.) or intraperitoneal (i.p.) injection (e.g., 10 mg/kg) to assess absorption and bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Centrifuge blood to separate plasma.

  • Bioanalysis: Quantify the concentration of the Test Compound in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters listed in the table above.

Pharmacodynamic & Efficacy Benchmarking

The following animal models are widely accepted for evaluating the efficacy of antipsychotic drugs.[10][14] They assess the ability of a compound to counteract behaviors induced by dopamine agonists, which mimic aspects of psychosis.

Amphetamine-Induced Hyperlocomotion (AIH) Model

This model is a primary screen for antipsychotic potential. Dopamine agonists like amphetamine increase locomotor activity in rodents, and this effect is reliably reversed by D2 receptor antagonists.[5][7]

AIH_Workflow Start Acclimatize Rats to Open Field Arena Pretreat Administer Vehicle, Test Compound, or Haloperidol Start->Pretreat T = -30 min Wait Wait (e.g., 30 min) Pretreat->Wait Induce Administer Amphetamine (e.g., 0.5-1.5 mg/kg, s.c.) Wait->Induce T = 0 min Record Record Locomotor Activity (e.g., 90 min) Induce->Record Analyze Analyze Data: Total Distance Traveled Record->Analyze

Caption: Amphetamine-Induced Hyperlocomotion Workflow.

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: Open field arenas equipped with infrared beams to automatically track movement.[7]

  • Habituation: Place rats in the arenas for 30-60 minutes for 2-3 days prior to the test day to reduce novelty-induced activity.

  • Test Day:

    • T=-30 min: Administer the Test Compound (e.g., 1, 3, 10 mg/kg, i.p.), Haloperidol (e.g., 0.05, 0.1 mg/kg, i.p.), or vehicle control.[5][9]

    • T=0 min: Administer amphetamine (e.g., 1.5 mg/kg, s.c.) to all animals.[9]

    • T=0 to 90 min: Immediately place animals back into the open field and record locomotor activity for 90 minutes.[5]

  • Endpoint: The primary endpoint is the total distance traveled. A successful antipsychotic candidate will produce a dose-dependent reduction in amphetamine-induced hyperlocomotion.

Treatment GroupExpected OutcomeHaloperidol (0.05 mg/kg) - Representative DataCitation
Vehicle + Saline Normal baseline activity~500 cm/90 min[5]
Vehicle + Amphetamine Significant hyperlocomotion~2000 cm/90 min[5][6]
Test Compound + Amphetamine Dose-dependent reduction of hyperlocomotionN/A
Haloperidol + Amphetamine Significant reduction of hyperlocomotion~1450 cm/90 min (Significant reduction)[6]
Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a pre-attentive process that filters out irrelevant stimuli.[15] This process is deficient in patients with schizophrenia, and this deficit can be modeled in rodents by administering dopamine agonists or NMDA antagonists.[16] The ability of a drug to restore normal PPI is highly predictive of antipsychotic efficacy.[17]

PPI_Workflow cluster_setup Setup & Dosing cluster_test PPI Test Session Dosing Administer Vehicle, Test Compound, or Haloperidol Disruptor Administer Disruptor (e.g., Apomorphine or PCP) Dosing->Disruptor Acclimate Acclimatize to Chamber (5 min, 70 dB background) Disruptor->Acclimate Place in Apparatus Trials Pulse Alone (120 dB) Prepulse (73-82 dB) + Pulse (120 dB) No Stimulus Acclimate->Trials Randomized Trials Analyze Calculate % PPI: 100 - [(Startle with Prepulse / Startle Alone) * 100] Trials->Analyze

Caption: Prepulse Inhibition (PPI) Experimental Workflow.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: Startle response chambers (e.g., SR-LAB, San Diego Instruments) that can deliver acoustic stimuli and measure whole-body startle response via a piezoelectric platform.[15]

  • Dosing: Administer the Test Compound or Haloperidol (e.g., 0.05 mg/kg) prior to a PPI-disrupting agent like phencyclidine (PCP) (e.g., 1.5 mg/kg).[18]

  • Test Session:

    • Acclimation: 5-minute period with 70 dB background white noise.

    • Trials: A series of randomized trials are presented:

      • Pulse Alone: A 120 dB startle stimulus (40 ms duration).

      • Prepulse + Pulse: A weak prepulse (e.g., 73, 76, or 82 dB; 20 ms duration) presented 100 ms before the 120 dB pulse.[18]

      • No Stimulus: Background noise only, to measure baseline movement.

  • Endpoint: The percentage of prepulse inhibition (%PPI) is calculated. A successful compound will reverse the deficit in PPI caused by the disrupting agent.

Treatment GroupExpected OutcomeRepresentative DataCitation
Vehicle + Vehicle High %PPI (intact gating)~60-70% PPI[18]
Vehicle + PCP Low %PPI (disrupted gating)~20-30% PPI[18]
Test Compound + PCP Dose-dependent restoration of %PPIN/A
Haloperidol + PCP Significant restoration of %PPI~50-60% PPI[18]

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for benchmarking the in-vivo activity of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride against the standard antipsychotic, Haloperidol. By first establishing a pharmacokinetic profile, researchers can ensure that subsequent efficacy studies are conducted with relevant doses and at appropriate time points.

Positive results in the Amphetamine-Induced Hyperlocomotion and Prepulse Inhibition models would provide strong evidence for D2 receptor antagonism and antipsychotic potential. Specifically, if the Test Compound demonstrates a dose-dependent ability to reverse amphetamine-induced hyperactivity and restore PCP-induced PPI deficits, it would warrant further investigation.

Future studies could include models to assess the liability for motor side effects, such as the catalepsy test, which is predictive of Parkinsonian-like symptoms.[10][14] Furthermore, exploring activity at other receptors (e.g., serotonin 5-HT2A) could help classify the Test Compound as a potential "atypical" antipsychotic, which often have a more favorable side-effect profile. By following this structured, comparative approach, researchers can confidently and efficiently characterize the therapeutic potential of this novel compound.

References

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (n.d.). PubMed. Retrieved March 11, 2026, from [Link]

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. (2013). PMC. Retrieved March 11, 2026, from [Link]

  • Linear pharmacokinetics of haloperidol in the rat. (n.d.). PubMed. Retrieved March 11, 2026, from [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2007). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Haloperidol and cerebral metabolism in the conscious rat: relation to pharmacokinetics. (1987). Journal of Neurochemistry. Retrieved March 11, 2026, from [Link]

  • Disposition and metabolism of [14C]-haloperidol in rats. (n.d.). PubMed. Retrieved March 11, 2026, from [Link]

  • From antipsychotic to anti-schizophrenia drugs: role of animal models. (2011). PMC. Retrieved March 11, 2026, from [Link]

  • Systemic blockade of D2-like dopamine receptors facilitates extinction of conditioned fear in mice. (2005). PMC. Retrieved March 11, 2026, from [Link]

  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. (n.d.). ACNP. Retrieved March 11, 2026, from [Link]

  • Neurological Disorders: Prepulse Inhibition. (n.d.). Taconic Biosciences. Retrieved March 11, 2026, from [Link]

  • Pharmacokinetics and effects of haloperidol in the isolated mouse. (n.d.). PubMed. Retrieved March 11, 2026, from [Link]

  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2009). PMC. Retrieved March 11, 2026, from [Link]

  • Amphetamine induced hyperlocomotion. (n.d.). b-neuro. Retrieved March 11, 2026, from [Link]

  • Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists. (2012). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. (2013). PMC. Retrieved March 11, 2026, from [Link]

  • Linear pharmacokinetics of haloperidol in the rat. (1984). Semantic Scholar. Retrieved March 11, 2026, from [Link]

  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. (2022). IMR Press. Retrieved March 11, 2026, from [Link]

  • The effects of haloperidol on amphetamine- and methylphenidate-induced conditioned place preferences and locomotor activity. (n.d.). PubMed. Retrieved March 11, 2026, from [Link]

  • Aberrant Dopamine D2-Like Receptor Function in a Rodent Model of Schizophrenia. (2011). PMC. Retrieved March 11, 2026, from [Link]

  • Dopamine D2 Receptors in Dopaminergic Neurons Modulate Performance in a Reversal Learning Task in Mice. (2018). eNeuro. Retrieved March 11, 2026, from [Link]

  • Repeated Antipsychotic Treatment Progressively Potentiates Inhibition on Phencyclidine-Induced Hyperlocomotion, but Attenuates I. (2009). UNL Digital Commons. Retrieved March 11, 2026, from [Link]

  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. (2022). IMR Press. Retrieved March 11, 2026, from [Link]

  • Biarylaniline phenethanolamines as potent and selective beta3 adrenergic receptor agonists. (2006). PubMed. Retrieved March 11, 2026, from [Link]

  • Phenethylamine. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Phenylethanolamine. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial. (2010). PMC. Retrieved March 11, 2026, from [Link]

  • Pre-pulse Inhibition. (n.d.). Augusta University. Retrieved March 11, 2026, from [Link]

  • Assessing Prepulse Inhibition of Startle in Mice. (2018). Bio-protocol. Retrieved March 11, 2026, from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2022). PMC. Retrieved March 11, 2026, from [Link]

  • Time course of the attenuation effect of repeated antipsychotic treatment on prepulse inhibition disruption induced by repeated. (2011). UNL Digital Commons. Retrieved March 11, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-(Piperidin-4-yl)phenyl)ethanol Hydrochloride

This document provides essential procedural guidance for the safe and compliant disposal of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride. As researchers, scientists, and drug development professionals, our commitmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical reagent. This guide is designed to provide clear, actionable steps, grounded in established safety protocols and regulatory standards, ensuring that this compound is managed responsibly from the bench to its final disposal.

Foundational Safety: Hazard Assessment and Characterization

A thorough understanding of a compound's potential hazards is the bedrock of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is not always readily available, a reliable hazard profile can be constructed by examining its structural components—a piperidine ring and a substituted phenylethanol group—and data from analogous compounds.

This compound should be handled with the assumption that it possesses characteristics common to similar chemical entities. The primary guiding principle is to treat all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[1]

Table 1: Anticipated Hazard Profile and Rationale

Hazard CategoryAnticipated RiskRationale & Authoritative Insight
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or in contact with skin.[2][3]Piperidine and its derivatives can be toxic and are readily absorbed.[3] The hydrochloride salt form can generate dust, increasing inhalation risk. Therefore, handling should always occur in a well-ventilated area, such as a chemical fume hood.
Skin & Eye Irritation/Corrosion Causes skin irritation and serious eye damage.[3][4]Amine salts can be irritating to tissues. Direct contact with skin or eyes must be prevented through the mandatory use of appropriate Personal Protective Equipment (PPE).[4]
Environmental Hazard Potentially harmful to aquatic life.The environmental fate of this specific compound is not well-documented. Therefore, it must be prevented from entering drains or waterways to avoid environmental contamination.[5] All disposal must be managed as controlled hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride for any purpose, including disposal preparation, all personnel must be equipped with the following PPE to create a reliable barrier against exposure.[2][4]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against accidental splashes of solutions or contact with airborne powder.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[4]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn and kept fully buttoned.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

The Core Disposal Protocol: A Step-by-Step Workflow

The disposal of this compound is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6] The following protocol ensures compliance and safety.

Step 1: Classify as Hazardous Waste From the moment it is designated for disposal, 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is considered a hazardous chemical waste.[1] It must never be disposed of in the regular trash or poured down the sanitary sewer.[6]

Step 2: Ensure Proper Waste Segregation Chemical incompatibility is a significant safety risk. This compound is an amine hydrochloride, which is an acidic salt.

  • DO NOT mix this waste with strong bases, as this can cause a neutralization reaction and potentially liberate the free amine.

  • DO NOT mix with reactive chemicals such as strong oxidizing agents, cyanides, or azides.[7]

  • Collect this waste in a dedicated container or with other compatible organic materials as directed by your institutional EHS guidelines.

Step 3: Use a Designated Waste Container All hazardous waste must be collected in a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[8]

  • Plastic containers are often preferred over glass to minimize the risk of breakage.[6][9]

  • The container must remain closed at all times except when you are actively adding waste.[1][8]

Step 4: Label the Container Correctly and Completely Proper labeling is a critical regulatory requirement.[9] As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department.[1] The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name : "Waste 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride". For mixtures, list all components.[6]

  • The accumulation start date (the date waste was first added).[8]

  • The specific hazard characteristics (e.g., Toxic, Irritant).

  • Your name, laboratory, and contact information.

Step 5: Store in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9]

  • The SAA should have secondary containment to capture any potential leaks.[1]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1][9]

Step 6: Arrange for Professional Disposal Contact your institution's EHS office to schedule a pickup of the hazardous waste.[9] This ensures the waste is transported and disposed of by a licensed and certified waste management facility, completing the "cradle-to-grave" responsibility for the chemical.

Managing Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

  • Contaminated Solid Waste: Items such as gloves, weigh paper, pipette tips, and absorbent pads used for cleaning spills must be placed in the designated solid hazardous waste container.[2]

  • Empty Containers: A container that held 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The resulting rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[2][7] After rinsing, deface or remove the original label and dispose of the container according to your institution's specific guidelines.[7]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.[4]

  • SECURE: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • PROTECT: Don the appropriate PPE as described in Section 2 before attempting any cleanup.

  • CONTAIN: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[4][10]

  • COLLECT: Place all contaminated absorbent materials and cleaning equipment into your designated hazardous waste container.[5]

  • DECONTAMINATE: Clean the spill area with soap and water or another suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[2]

  • REPORT: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.[2]

Disposal Decision Workflow

The following diagram outlines the logical steps and decision-making process for the proper management and disposal of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal A Waste Generated (Unused reagent, contaminated materials) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Always first C Select Compatible, Closed Waste Container B->C spill_proc Execute Spill Protocol (Secure, Contain, Clean) B->spill_proc D Segregate from Incompatible Wastes (e.g., Bases) C->D E Affix Hazardous Waste Label (Full Name, Date, PI Info) D->E F Store in Designated SAA with Secondary Containment E->F G Keep Container Closed (Except when adding waste) F->G H Contact EHS/Safety Office for Waste Pickup G->H When full or per schedule I Complete Disposal Paperwork (Manifest/Log) H->I J Waste Awaiting Pickup by Licensed Vendor I->J spill Spill Occurs spill->B Emergency spill_proc->E Collect spill waste

Caption: Disposal workflow for 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, The University of Tennessee, Knoxville. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS. [Link]

  • Laboratory Chemical Waste Management Practices. Duke University, Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Piperidine | C5H11N | CID 8082. PubChem, NIH. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.